PhosTAC7
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C58H87ClN2O17 |
|---|---|
Molekulargewicht |
1119.8 g/mol |
IUPAC-Name |
[(1R)-1-[3-[2-[2-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C58H87ClN2O17/c1-7-48(46-41-53(67-4)56(69-6)54(42-46)68-5)57(63)61-24-12-10-17-49(61)58(64)78-50(20-18-44-19-21-51(65-2)52(39-44)66-3)45-15-14-16-47(40-45)77-43-55(62)60-23-26-71-28-30-73-32-34-75-36-38-76-37-35-74-33-31-72-29-27-70-25-13-9-8-11-22-59/h14-16,19,21,39-42,48-50H,7-13,17-18,20,22-38,43H2,1-6H3,(H,60,62)/t48-,49-,50+/m0/s1 |
InChI-Schlüssel |
RPIBISHYKGHEDG-YGENRYQBSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCCCCCCl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of PhosTAC7
Introduction
This compound is a pioneering molecule in the field of targeted protein modulation, belonging to a class of compounds known as Phosphorylation Targeting Chimeras (PhosTACs).[1] This technology offers a novel approach to manipulate cellular signaling pathways by inducing the dephosphorylation of specific target proteins.[2] Unlike traditional kinase inhibitors that block phosphorylation, PhosTACs facilitate the removal of phosphate groups by recruiting a phosphatase to the protein of interest.[2][3] This mechanism allows for a highly selective and catalytic mode of action, presenting a promising therapeutic strategy for diseases driven by aberrant protein phosphorylation, such as cancer and neurodegenerative disorders.[1]
The design of PhosTACs is analogous to that of Proteolysis Targeting Chimeras (PROTACs). This compound is a heterobifunctional molecule, meaning it has two distinct ends connected by a chemical linker. One end is designed to bind to a target protein, while the other end recruits a specific phosphatase. By bringing the phosphatase into close proximity with the target protein, this compound facilitates the enzymatic removal of phosphate groups from the target, thereby modulating its activity, stability, or interactions with other proteins.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Core Mechanism of Action
The fundamental mechanism of this compound revolves around the concept of "induced proximity". It hijacks the cell's natural enzymatic machinery by forming a ternary complex consisting of the this compound molecule, a target protein, and a phosphatase. In the case of this compound, the recruited phosphatase is the ubiquitous and highly active serine/threonine protein phosphatase 2A (PP2A).
The key steps in the mechanism of action of this compound are as follows:
-
Binding to Target Protein and Phosphatase: this compound simultaneously binds to its intended protein of interest (POI) and the PP2A phosphatase. In many experimental systems, the target proteins are fused with a HaloTag7, which is specifically recognized by one arm of the this compound molecule. The other arm of this compound is designed to engage the PP2A holoenzyme.
-
Formation of a Ternary Complex: The dual binding action of this compound results in the formation of a stable ternary complex, bringing the target protein and the PP2A phosphatase into close proximity. The length and composition of the linker in the PhosTAC molecule are critical for the optimal formation and stability of this complex. This compound, with its 7 polyethylene glycol (PEG) units in the linker, has been shown to be highly effective in inducing this complex.
-
Recruitment of the PP2A Holoenzyme: this compound recruits the PP2A holoenzyme by binding to a modified FKBP12(F36V) protein that is fused to the PP2A scaffolding A subunit (PPP2R1A). This initial recruitment of the scaffolding subunit is sufficient to bring in the endogenous catalytic C subunit (PPP2CA), thereby assembling a functional phosphatase holoenzyme at the site of the target protein. For the dephosphorylation of the Tau protein, the B55α regulatory subunit (PPP2R2A) has also been identified as a key component of the recruited holoenzyme.
-
Targeted Dephosphorylation: Once the ternary complex is formed, the catalytic subunit of PP2A removes phosphate groups from specific serine and/or threonine residues on the target protein. This dephosphorylation event alters the functional state of the target protein.
-
Catalytic Turnover and Sustained Action: After the dephosphorylation is complete, the this compound molecule and the PP2A enzyme can dissociate from the dephosphorylated target protein and engage with another phosphorylated target protein. This catalytic nature allows for substoichiometric amounts of this compound to achieve a significant biological effect and ensures a sustained duration of action, even after the compound has been washed out from the cellular environment.
The following diagram illustrates the general mechanism of action of this compound.
Caption: General mechanism of this compound action.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cellular models, demonstrating its dose- and time-dependent activity. The following tables summarize the key quantitative findings for its major targets.
Table 1: this compound-Mediated Dephosphorylation of PDCD4
| Parameter | Value | Cell Line | Conditions | Reference |
| Concentration Range | 0.25–10 µM | HeLa | 2–24 h treatment | |
| DePhos50 (Serine 67) | 10 µM | HeLa | 12 h treatment | |
| DePhosMax (Serine 67 & 457) | 90% | HeLa | ~16 h treatment |
Table 2: this compound-Mediated Dephosphorylation of FOXO3a
| Parameter | Value | Cell Line | Conditions | Reference |
| Dephosphorylation (Serine 318/321) | ~30% | HeLa | Not specified | |
| Concentration Range | 5–10 µM | HeLa | 3–8 h treatment | |
| Effect | Resists growth factor-stimulated phosphorylation | HeLa | Pre-treatment with this compound |
Table 3: this compound-Mediated Dephosphorylation and Degradation of Tau
| Parameter | Value | Cell Line | Conditions | Reference |
| Concentration for Robust Dephosphorylation | Starting at 0.25 µM | HeLa | 24 h treatment | |
| Dephosphorylation at 2h (Thr181 & Thr231) | ~50% | HeLa | 1 µM treatment | |
| DPmax_24h (Thr231) | ~75% | HeLa | 24 h treatment | |
| Sustained Dephosphorylation Post-Washout | Up to 48 h | HeLa | 0.5 µM for 24 h, then washout | |
| Indirect Tau Degradation | 34% reduction | HeLa | 3-day treatment |
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.
General Cell Culture and Treatment
-
Cell Lines: HeLa cells were engineered to stably express HaloTag7-fused target proteins (e.g., PDCD4, Tau) and FKBP12(F36V)-fused PP2A A subunit.
-
Inducible Expression: For Tau experiments, an inducible system was used where Tau expression was initiated by treating the cells with 2 µg/mL doxycycline for 24 hours.
-
This compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution, which was stored at -20 °C.
-
Cell Treatment: The this compound stock solution was serially diluted and added to serum-free or complete cell culture media. This media was then applied to the cells for the indicated time points in each experiment.
Ternary Complex Formation Assay (HaloTrap Pulldown)
This assay is designed to confirm the this compound-dependent formation of the ternary complex between the target protein and PP2A.
Caption: Workflow for the HaloTrap pulldown assay.
-
Cell Treatment: HeLa cells expressing the Halo-tagged target and FKBP12(F36V)-PP2A A were treated with this compound (e.g., 1-5 µM) or a vehicle control (DMSO) for 24 hours.
-
Lysis: Cells were harvested and lysed to release cellular proteins.
-
Pulldown: The cell lysates were incubated with HaloLink resin, which specifically binds to the HaloTag7 on the target protein.
-
Washing: The resin was washed to remove proteins that were not specifically bound to the complex.
-
Elution and Analysis: The bound proteins were eluted from the resin and analyzed by Western blotting using antibodies against the HaloTag, the PP2A A subunit, and the PP2A C subunit to confirm their co-precipitation.
Dephosphorylation Analysis by Western Blot
This method is used to quantify the change in the phosphorylation status of the target protein.
-
Cell Treatment: Cells were treated with various concentrations of this compound or inactive controls (like PhosTAC7F) for different durations (e.g., 2-24 hours).
-
Lysate Collection: After treatment, cells were lysed, and total protein concentration was determined.
-
Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Antibody Probing: The membranes were probed with primary antibodies that specifically recognize the phosphorylated form of the target protein (e.g., anti-phospho-Tau Thr231) and antibodies that recognize the total amount of the target protein.
-
Quantification: The signal from the phospho-specific antibody was normalized to the signal from the total protein antibody to determine the relative level of dephosphorylation. Data were often quantified from multiple biological replicates.
Analysis of Tau Degradation by Flow Cytometry
This protocol was used to measure the reduction in Tau protein levels, which is an indirect consequence of its dephosphorylation.
-
Cell Line: HeLa cells expressing Tau fused with a fluorescent reporter (e.g., mClover) were used.
-
Treatment: Cells were treated with this compound (e.g., 1 µM) for an extended period (e.g., 1-3 days). To investigate the degradation pathway, cells were co-treated with inhibitors such as MG132 (proteasome inhibitor) or Bafilomycin A1 (autophagy inhibitor).
-
Data Acquisition: The mClover fluorescence intensity of individual cells was measured using a flow cytometer.
-
Analysis: The mean fluorescence intensity of the cell population was calculated and compared between different treatment groups to quantify the change in Tau protein levels.
Conclusion
This compound represents a significant advancement in the targeted modulation of protein function. Its mechanism of action, centered on the induced proximity of a target protein and the PP2A phosphatase, allows for precise, catalytic, and sustained dephosphorylation. This approach not only provides a powerful tool for dissecting cellular signaling pathways but also holds considerable promise for the development of novel therapeutics for a range of diseases characterized by aberrant protein phosphorylation. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development in this exciting field.
References
The PhosTAC7 Principle: A Technical Guide to Targeted Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. Dysregulation of phosphorylation signaling pathways is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While kinase inhibitors have been a cornerstone of targeted therapy, their efficacy can be limited by off-target effects and the development of resistance. Phosphorylation Targeting Chimeras (PhosTACs) represent a novel therapeutic modality that offers a distinct and complementary approach by hijacking the cell's own machinery to achieve targeted dephosphorylation of proteins of interest. This technical guide provides an in-depth exploration of the PhosTAC7 principle, a key exemplar of this innovative technology.[1][2]
This compound is a heterobifunctional molecule designed to recruit the serine/threonine protein phosphatase 2A (PP2A) to specific protein targets, thereby inducing their dephosphorylation.[3] This event-driven mechanism allows for the selective modulation of a protein's phosphorylation status and, consequently, its activity and function.[2] This guide will detail the core mechanism of this compound, present key quantitative data, outline experimental protocols for its application, and visualize the signaling pathways it impacts.
Core Principle of this compound
The this compound molecule is a chimeric compound consisting of three key components:
-
A Ligand for the Target Protein: In the proof-of-concept studies for this compound, this is typically a ligand that binds to a HaloTag7 fusion protein. The protein of interest (POI) is genetically fused to the HaloTag7 protein, allowing for its specific recognition by this compound.
-
A Recruiter Moiety for a Phosphatase: this compound incorporates a ligand that binds to a modified FKBP12 protein (FKBP12F36V). This modified FKBP12 is, in turn, fused to the scaffolding subunit of the PP2A phosphatase (PPP2R1A).[4]
-
A Chemical Linker: A flexible linker connects the target-binding ligand and the phosphatase-recruiting moiety, enabling the formation of a stable ternary complex.
The fundamental principle of this compound action is the induced proximity of the PP2A phosphatase to the phosphorylated target protein. By bringing the enzyme and substrate into close proximity, this compound facilitates the removal of phosphate groups from the target protein, thereby modulating its function. This process is catalytic, with a single this compound molecule capable of mediating the dephosphorylation of multiple target protein molecules.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in inducing the dephosphorylation of various target proteins.
Table 1: this compound-Mediated Dephosphorylation of PDCD4
| Parameter | Value | Cell Line | Reference |
| Concentration Range | 0.25 - 10 µM | HeLa | |
| Time Dependence | 2 - 24 hours | HeLa | |
| DePhos50 (12h) | 10 µM | HeLa | |
| DePhosMax (16h) | 90% | HeLa | |
| Phosphorylation Sites | Ser67, Ser457 | N/A |
Table 2: this compound-Mediated Dephosphorylation of FOXO3a
| Parameter | Value | Cell Line | Reference |
| Concentration Range | 5 - 10 µM | HeLa | |
| Time Dependence | 3 - 8 hours | HeLa | |
| Dephosphorylation (%) | ~30% | HeLa | |
| Phosphorylation Sites | Ser318/321 | N/A |
Table 3: this compound-Mediated Dephosphorylation of Tau
| Parameter | Value | Cell Line | Reference |
| Concentration Range | 0.25 - 10 µM | HeLa | |
| Time Dependence | 2 - 24 hours | HeLa | |
| Dephosphorylation at 2h (1µM) | ~50% | HeLa | |
| Maximal Dephosphorylation (24h) | ~75% | HeLa | |
| Sustained Effect (post-washout) | Up to 48 hours | HeLa | |
| Phosphorylation Sites | Thr181, Thr231, Ser202, etc. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of this compound. The following are protocols for key experiments.
Cell Culture and Treatment
-
Cell Line Maintenance: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection/Transduction: For proof-of-concept studies, cells are engineered to express the HaloTag7-fused protein of interest and the FKBP12F36V-PP2A fusion construct. This can be achieved through transient transfection or lentiviral transduction followed by selection to generate stable cell lines.
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 2 to 24 hours) at 37°C.
-
HaloTag Pulldown Assay for Ternary Complex Formation
This assay is used to confirm the this compound-dependent formation of the ternary complex between the HaloTag-fused target protein, this compound, and the FKBP12F36V-PP2A fusion protein.
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Pulldown:
-
Equilibrate HaloLink™ Resin by washing with lysis buffer.
-
Incubate a defined amount of cell lysate (e.g., 1 mg) with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin three times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the HaloTag, the FKBP12 tag (or PP2A), and the target protein.
-
Western Blot Analysis of Protein Dephosphorylation
This is the primary method to quantify the extent of this compound-induced dephosphorylation.
-
Sample Preparation:
-
Lyse the cells as described in the HaloTag pulldown protocol.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To control for total protein levels, the membrane can be stripped and re-probed with an antibody against the total target protein.
-
Signaling Pathways and Visualizations
This compound has been demonstrated to modulate several critical signaling pathways by targeting the dephosphorylation of key proteins.
This compound-Mediated Dephosphorylation of PDCD4
Programmed Cell Death 4 (PDCD4) is a tumor suppressor that inhibits protein translation and AP-1-dependent transcription. Its activity is negatively regulated by phosphorylation by kinases such as Akt and S6K. This compound-mediated dephosphorylation of PDCD4 at Ser67 and Ser457 is expected to restore its tumor-suppressive functions.
Caption: this compound recruits PP2A to dephosphorylate and activate PDCD4.
This compound-Mediated Dephosphorylation of FOXO3a
Forkhead box protein O3a (FOXO3a) is a transcription factor that regulates genes involved in apoptosis, cell cycle arrest, and stress resistance. Its activity is inhibited by phosphorylation through the PI3K/Akt signaling pathway, which leads to its cytoplasmic retention. This compound-mediated dephosphorylation of FOXO3a at Ser318/321 promotes its nuclear translocation and transcriptional activity.
Caption: this compound promotes FOXO3a nuclear translocation and activity.
This compound-Mediated Dephosphorylation of Tau
Tau is a microtubule-associated protein that is essential for microtubule stability. Hyperphosphorylation of tau is a key pathological feature of Alzheimer's disease and other tauopathies, leading to the formation of neurofibrillary tangles and microtubule disassembly. This compound-mediated dephosphorylation of tau can restore its normal function in promoting microtubule assembly.
Caption: this compound reverses tau hyperphosphorylation to restore microtubule stability.
Conclusion
The this compound principle represents a significant advancement in the field of targeted therapeutics. By harnessing the cell's endogenous phosphatase machinery, PhosTACs offer a highly specific and potent means of modulating protein phosphorylation. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to explore and apply this innovative technology. As our understanding of the complex interplay of phosphorylation in disease deepens, targeted dephosphorylation strategies, exemplified by this compound, hold immense promise for the development of novel and effective therapies.
References
- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Molecular Mechanism of PhosTAC7-Mediated PP2A Recruitment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphorylation Targeting Chimeras (PhosTACs) represent a novel class of heterobifunctional molecules designed to induce the dephosphorylation of specific target proteins by recruiting endogenous phosphatases. This guide provides a detailed technical overview of the mechanism by which PhosTAC7, a prominent member of this class, recruits the serine/threonine phosphatase PP2A to effect the dephosphorylation of target proteins such as PDCD4, FOXO3a, and Tau. We will delve into the core components of this system, the formation of the ternary complex, quantitative aspects of the induced dephosphorylation, and the detailed experimental protocols used to elucidate this elegant mechanism.
The Core Mechanism: Proximity-Induced Dephosphorylation
This compound operates on the principle of chemically induced proximity, bringing a target protein and the PP2A holoenzyme into close quarters to facilitate dephosphorylation. This is achieved through its bifunctional nature: one end of the this compound molecule binds to the target protein, while the other end recruits the PP2A phosphatase.
Key Components of the this compound System:
-
This compound Molecule: A heterobifunctional small molecule consisting of a ligand for the target protein, a linker, and a ligand for the PP2A scaffolding subunit.
-
Target Protein: The protein of interest (e.g., PDCD4, FOXO3a, Tau) that is targeted for dephosphorylation. In many proof-of-concept studies, the target protein is fused with a HaloTag to facilitate its recognition by the PhosTAC molecule.
-
PP2A Holoenzyme: A major serine/threonine phosphatase in mammalian cells, composed of three subunits:
-
Scaffolding A Subunit (PP2A A): Provides the structural backbone for the holoenzyme.
-
Catalytic C Subunit (PP2A C): The active phosphatase domain.
-
Regulatory B Subunit (PP2A B): Confers substrate specificity and subcellular localization.
-
The Ternary Complex Formation
The central event in this compound's mechanism of action is the formation of a stable ternary complex comprising the Target Protein, this compound, and the PP2A holoenzyme. The recruitment process is initiated by this compound simultaneously binding to the Halo-tagged target protein and a fusion protein of FKBP12(F36V) with the PP2A A subunit.[1] This initial interaction then facilitates the recruitment of the endogenous catalytic C and regulatory B subunits, assembling a fully functional PP2A holoenzyme poised to act on the adjacent target protein.[1][2]
dot
Quantitative Analysis of this compound-Induced Dephosphorylation
The efficacy of this compound in promoting dephosphorylation has been quantified for several target proteins. These studies demonstrate a dose- and time-dependent reduction in the phosphorylation status of the target proteins.
| Target Protein | Phosphorylation Site(s) | This compound Concentration | Treatment Duration | % Dephosphorylation | Reference |
| PDCD4 | Serine 67 | 10 µM | 12 hours | ~50% (DePhos50) | [1] |
| Serine 67 & 457 | Not specified | ~16 hours | ~90% (DePhosMax) | [1] | |
| FOXO3a | Serine 318/321 | Not specified | Not specified | ~30% | |
| Tau | Threonine 231 & Threonine 181 | 0.25 µM | 24 hours | ~75% (DPmax_24h) |
Detailed Experimental Protocols
The elucidation of the this compound mechanism relies on several key experimental techniques. Below are detailed methodologies for these pivotal assays.
HaloTag Pull-Down Assay for Ternary Complex Formation
This assay is crucial for demonstrating the this compound-mediated interaction between the target protein and the PP2A A subunit.
Objective: To confirm the formation of the Halo-tagged Target Protein-PhosTAC7-PP2A A ternary complex.
Materials:
-
HeLa cells stably co-expressing Halo-tagged target protein (e.g., Halo-PDCD4) and FKBP12(F36V)-PP2A A.
-
This compound and inactive control (PhosTAC7F).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail.
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100.
-
Elution Buffer: 2x Laemmli sample buffer.
-
HaloLink™ Resin (Promega).
-
Primary antibodies: anti-HaloTag, anti-PP2A A, anti-PP2A C.
-
Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
Procedure:
-
Cell Treatment: Treat the engineered HeLa cells with 5 µM this compound or PhosTAC7F for 24 hours.
-
Cell Lysis: Harvest and lyse the cells in ice-cold Lysis Buffer.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Pull-Down: Incubate equal amounts of protein lysate with pre-equilibrated HaloLink™ Resin for 2 hours at 4°C with gentle rotation.
-
Washing: Wash the resin three times with Wash Buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the resin in Elution Buffer for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using the specified primary and secondary antibodies to detect the co-pulldown of PP2A A and C subunits with the Halo-tagged target protein.
dot
Co-Immunoprecipitation (Co-IP) for Endogenous Complex Analysis
Co-IP can be employed to validate the recruitment of endogenous PP2A subunits to the target protein in the presence of this compound.
Objective: To confirm the interaction between the target protein and endogenous PP2A subunits.
Materials:
-
Cells expressing the target protein.
-
This compound.
-
Co-IP Lysis Buffer: A non-denaturing buffer such as 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease/phosphatase inhibitor cocktail.
-
Antibody against the target protein or a tag.
-
Protein A/G magnetic beads.
-
Wash Buffer: Co-IP Lysis Buffer.
-
Elution Buffer: Glycine-HCl (pH 2.5) or Laemmli buffer.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and lyse in Co-IP Lysis Buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Bead Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with Wash Buffer.
-
Elution: Elute the immunocomplexes.
-
Western Blot Analysis: Analyze the eluate for the presence of PP2A subunits.
Quantitative Mass Spectrometry for Interactome Analysis
To identify the specific PP2A regulatory subunits and other potential interacting partners recruited by this compound, quantitative mass spectrometry is employed.
Objective: To identify and quantify the proteins that interact with the target protein in a this compound-dependent manner.
Procedure:
-
Sample Preparation: Perform a HaloTag pull-down as described in section 3.1 from cells treated with this compound or a vehicle control.
-
On-Bead Digestion: Wash the beads with a detergent-free buffer and perform on-bead digestion of the captured proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use data-independent acquisition (DIA) or data-dependent acquisition (DDA) methods for protein identification and quantification. Compare the abundance of proteins in the this compound-treated sample versus the control to identify significantly enriched proteins.
Mass spectrometry analysis of Halo-Tau pull-downs from cells treated with this compound revealed a significant enrichment of the PP2A A (PPP2R1A), C (PPP2CA), and the B55α (PPP2R2A) regulatory subunit, confirming the recruitment of a functional PP2A holoenzyme.
Signaling Pathways and Logical Relationships
The recruitment of PP2A by this compound has significant downstream consequences on cellular signaling pathways. For instance, the dephosphorylation of the transcription factor FOXO3a at serines 318/321 by this compound-recruited PP2A leads to the upregulation of its transactivation activity.
dot
References
PhosTAC7: A Technical Guide to Targeted Tau Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PhosTAC7, a novel Phosphorylation Targeting Chimera (PhosTAC), for the targeted dephosphorylation of the tau protein. Hyperphosphorylation of tau is a key pathological hallmark of Alzheimer's disease and other tauopathies, making targeted dephosphorylation a promising therapeutic strategy.[1][2] this compound offers a powerful chemical tool to investigate the consequences of tau dephosphorylation and explore its potential as a disease-modifying modality.
Mechanism of Action: Induced Proximity and PP2A Recruitment
This compound is a heterobifunctional small molecule designed to induce proximity between the tau protein and Protein Phosphatase 2A (PP2A), a native tau phosphatase.[1][3] It achieves this by possessing two distinct moieties: one that binds to a target protein and another that recruits a cellular phosphatase. In the experimental systems developed to study its effect on tau, this compound utilizes a ligand that binds to a HaloTag7 fused to the tau protein (Halo-tau). The other end of the this compound molecule recruits the PP2A holoenzyme.[1]
This induced proximity facilitates the formation of a stable ternary complex, consisting of Halo-tau, this compound, and PP2A. Within this complex, PP2A can efficiently dephosphorylate tau at multiple sites, leading to a reduction in its phosphorylation status. This targeted dephosphorylation has been shown to promote the degradation of the tau protein, likely through the proteasomal pathway.
Caption: Mechanism of this compound-induced tau dephosphorylation.
Quantitative Data on this compound Activity
The efficacy of this compound in promoting tau dephosphorylation and degradation has been quantified in several studies. The following tables summarize key quantitative findings.
Table 1: Dose-Dependent Dephosphorylation of Tau by this compound
| This compound Concentration (µM) | Tau Phosphorylation Level (normalized to total tau) | Cell Line | Duration of Treatment (hours) |
| 0 (DMSO) | 100% | HeLa (inducible Halo-tau) | 24 |
| 0.25 | Significantly reduced | HeLa (inducible Halo-tau) | 24 |
| 1 | ~25% (pT231) | HeLa (inducible Halo-tau) | 24 |
| 10 | ~50% dephosphorylation (DePhos50) for PDCD4 | HeLa | 12 |
Data extracted from multiple sources, including studies on other this compound targets to show general potency.
Table 2: Kinetics of this compound-Mediated Tau Dephosphorylation and Degradation
| Time Point | Tau Phosphorylation Level (pT181 & pT231) | Tau Protein Level |
| 2 hours | ~50% dephosphorylation | - |
| 24 hours | Maximal dephosphorylation (~75% reduction for pT231) | - |
| 1 day | - | No significant change |
| 3 days | - | 34% reduction |
Data is based on treatment with 1 µM this compound in HeLa cells with inducible Halo-tau expression.
Table 3: Sustained Effect of this compound After Washout
| Time Post-Washout (hours) | Tau Phosphorylation Level (pT181 & pT231) |
| 24 | Sustained dephosphorylation |
| 48 | Sustained dephosphorylation |
Cells were treated with 0.5 µM this compound for 24 hours before washout.
Experimental Protocols
This section provides an overview of the key experimental protocols for studying the effects of this compound on tau phosphorylation. For detailed, step-by-step instructions, it is recommended to consult the supplementary information of the primary research articles.
Cell Culture and Inducible Tau Expression
-
Cell Line: HeLa cells stably expressing a doxycycline-inducible HaloTag7-2N4R-tau construct are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Induction of Tau Expression: To induce the expression of Halo-tau, cells are treated with doxycycline (e.g., 2 µg/mL) for 24 hours prior to this compound treatment.
This compound Treatment
-
Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM) and stored at -20°C.
-
Working Concentrations: The stock solution is diluted in cell culture medium to the desired final concentrations (e.g., 0.25 µM to 10 µM).
-
Treatment Duration: Incubation times can range from a few hours to several days, depending on the experimental endpoint (e.g., 2-24 hours for dephosphorylation kinetics, 1-3 days for degradation studies).
Caption: General experimental workflow for studying this compound.
HaloTrap Pulldown Assay for Ternary Complex Formation
This assay is used to confirm the this compound-mediated interaction between Halo-tau and PP2A.
-
Cell Lysis: After treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors.
-
Bead Preparation: HaloTrap beads (e.g., from ChromoTek) are equilibrated with lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with the prepared HaloTrap beads to capture the Halo-tau protein and its interacting partners.
-
Washing: The beads are washed several times with wash buffer to remove non-specific binders.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluate is then analyzed by Western blotting to detect the presence of Halo-tau and co-precipitated PP2A subunits.
Western Blotting for Tau Phosphorylation
Western blotting is a standard technique to quantify the levels of total and phosphorylated tau.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for different phosphorylated tau epitopes (e.g., pT181, pT231) and total tau.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry is used to quantify the band intensities, and the levels of phosphorylated tau are normalized to total tau.
Mass Spectrometry for Phosphoproteomic Analysis
Mass spectrometry provides a comprehensive and unbiased approach to identify and quantify changes in tau phosphorylation at multiple sites.
-
Sample Preparation: Tau protein is immunoprecipitated from cell lysates. The purified protein is then subjected to in-gel or in-solution digestion with an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database to identify the peptides and their post-translational modifications, including phosphorylation. The relative abundance of phosphorylated peptides can be quantified to determine the change in phosphorylation at specific sites upon this compound treatment.
Conclusion and Future Directions
This compound represents a significant advancement in the chemical biology toolbox for studying tau phosphorylation. Its ability to specifically induce the dephosphorylation of tau in a controlled manner allows for a detailed investigation of the downstream consequences of this post-translational modification. The data generated from studies using this compound supports the hypothesis that reducing tau hyperphosphorylation is a viable therapeutic strategy for tauopathies.
Future research in this area may focus on the development of PhosTACs that directly bind to tau, eliminating the need for a HaloTag. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of these molecules will be crucial for their translation into in vivo models and, ultimately, potential therapeutic applications. The in-depth understanding of the structure-activity relationships of PhosTACs will pave the way for the design of next-generation molecules with enhanced potency, selectivity, and drug-like properties.
References
- 1. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
PhosTAC7: A Chemical Biology Tool for Targeted Protein Dephosphorylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation-Targeting Chimeras (PhosTACs) represent a novel class of chemical biology tools designed to induce the targeted dephosphorylation of specific proteins within a cellular context. This guide focuses on PhosTAC7, a heterobifunctional molecule engineered to recruit the serine/threonine protein phosphatase 2A (PP2A) to proteins of interest, thereby mediating their dephosphorylation. This compound has emerged as a powerful tool for investigating the functional consequences of protein phosphorylation and holds therapeutic potential for diseases driven by hyperphosphorylation events. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application.
Introduction
Reversible protein phosphorylation, governed by the interplay of kinases and phosphatases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of this process, often leading to protein hyperphosphorylation, is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2] While kinase inhibitors have been a cornerstone of targeted therapy, Phosphorylation-Targeting Chimeras (PhosTACs) offer an alternative and complementary approach by harnessing the cell's endogenous phosphatases to reverse aberrant phosphorylation.[3]
This compound is a bifunctional molecule that exemplifies this technology. It comprises a ligand that binds to a target protein (often via a HaloTag) and another ligand that recruits the PP2A phosphatase.[1] This proximity-inducing mechanism facilitates the dephosphorylation of the target protein by the recruited phosphatase, allowing for precise modulation of its activity and downstream signaling.[2] This guide details the technical aspects of using this compound as a research tool, with a focus on its application in studying the dephosphorylation of key cellular proteins such as PDCD4, FOXO3a, and tau.
Mechanism of Action
This compound operates through a "proximity-induced" mechanism, analogous to that of Proteolysis-Targeting Chimeras (PROTACs). The core principle is to physically bring a phosphatase in close proximity to a specific phosphorylated substrate.
The action of this compound can be broken down into the following key steps:
-
Binding to Target Protein: One arm of the this compound molecule binds to the protein of interest. In many proof-of-concept studies, this is achieved by fusing the target protein with a HaloTag7, which is then recognized by a chloroalkane-based ligand on this compound.
-
Recruitment of PP2A: The other arm of this compound binds to a component of the PP2A holoenzyme. To facilitate this, a common strategy involves the expression of a fusion protein of the PP2A scaffolding subunit A (PPP2R1A) with a ligandable tag, such as FKBP12(F36V).
-
Ternary Complex Formation: The simultaneous binding of this compound to both the target protein and the PP2A component results in the formation of a stable ternary complex.
-
Target Dephosphorylation: The close proximity of the PP2A catalytic subunit to the phosphorylated residues on the target protein within the ternary complex leads to efficient dephosphorylation of the substrate.
This mechanism allows for the specific and catalytic dephosphorylation of a target protein without the need for global phosphatase activation, offering a highly selective tool for studying protein function.
Mechanism of this compound action.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across several key protein targets. The following tables summarize the dose-dependent and time-course effects of this compound on the dephosphorylation of PDCD4, FOXO3a, and tau.
| Target Protein | Phosphorylation Site(s) | Cell Line | This compound Concentration (µM) | Incubation Time | Dephosphorylation Level | Reference |
| PDCD4 | Ser67 | HeLa | 1, 5, 10 | 12 h | Dose-dependent, DePhos50 at 10 µM | |
| PDCD4 | Ser67, Ser457 | HeLa | 5 | 2, 4, 8, 12, 16, 24 h | Time-dependent, 90% (DePhosMax) at ~16 h | |
| FOXO3a | Ser318/321 | HeLa | Not specified | Not specified | ~30% | |
| Tau | Thr181, Thr231 | HeLa | 1 | 2 h | ~50% | |
| Tau | Thr181, Thr231 | HeLa | 0.25 - 1 | 24 h | Dose-dependent, ~75% (DPmax_24h) |
Table 1: Summary of this compound-mediated dephosphorylation.
| Parameter | Value | Target Protein | Conditions | Reference |
| DePhos50 | 10 µM | PDCD4 | 12 h incubation in HeLa cells | |
| DePhosMax | 90% | PDCD4 | ~16 h incubation with 5 µM this compound in HeLa cells | |
| DPmax_24h | ~75% | Tau (pT231) | 24 h incubation in HeLa cells |
Table 2: Key quantitative parameters of this compound activity.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Line: HeLa Flp-In T-REx cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 1% (v/v) penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution, which is stored at -20°C.
-
Treatment: For experiments, the this compound stock solution is serially diluted to the desired final concentration in cell culture medium and added to the cells for the indicated time points.
Ternary Complex Formation Assay (HaloTrap Pulldown)
This assay is used to demonstrate the this compound-dependent interaction between the target protein and PP2A.
-
Cell Lysis:
-
Treat HeLa cells expressing Halo-tagged target protein and FKBP12(F36V)-PP2A with 5 µM this compound or DMSO for 24 hours.
-
Wash cells with cold PBS and lyse in lysis buffer (150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, pH 7.4, 1% (v/v) NP-40) supplemented with protease and phosphatase inhibitors.
-
Pass the lysate through a 22G needle multiple times and clarify by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
-
Pulldown:
-
Pre-wash HaloTrap agarose beads (e.g., from Chromotek) with lysis buffer.
-
Incubate 1 mg of cell lysate with the beads overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads three times with wash buffer (75 mM NaCl, 0.5 mM EDTA, 12.5 mM Tris-HCl, pH 7.4, 0.5% (v/v) NP-40).
-
Elute the protein complexes by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
HaloTrap pulldown workflow.
Western Blotting for Dephosphorylation Analysis
Western blotting is used to quantify the change in the phosphorylation state of the target protein.
-
Sample Preparation:
-
Lyse cells in a buffer containing SDS (e.g., 150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, pH 7.4, 1% (v/v) NP-40, 1% (w/v) SDS) with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load 10-20 µg of protein per lane on an SDS-PAGE gel.
-
-
Antibodies:
-
Primary Antibodies: Use antibodies specific for the phosphorylated form of the target protein and antibodies for the total protein as a loading control. While specific dilutions should be optimized, a general starting point is 1:1000.
-
Note: The exact clones and dilutions of antibodies used are often not explicitly stated in the primary literature and should be determined empirically.
-
-
Secondary Antibodies: Use HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse) at a dilution of 1:2000 to 1:5000.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the phosphorylated protein is normalized to the total protein level.
Signaling Pathways and Logical Relationships
This compound has been demonstrated to modulate signaling pathways by altering the phosphorylation state of key proteins.
This compound signaling pathways.
Conclusion
This compound is a versatile and potent chemical biology tool for the targeted dephosphorylation of proteins. Its ability to recruit PP2A to specific substrates allows for the precise investigation of the roles of phosphorylation in various cellular processes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of signal transduction and to explore its potential in drug discovery for diseases characterized by aberrant protein phosphorylation. As the field of targeted protein modulation continues to expand, tools like this compound will undoubtedly play a crucial role in advancing our understanding of cellular biology and developing novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cellular Pathways Modulated by PhosTAC7-Induced Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation-targeting chimeras (PhosTACs) represent a novel class of chemical probes designed to induce the targeted dephosphorylation of specific proteins. This technical guide focuses on PhosTAC7, a heterobifunctional molecule that recruits the serine/threonine phosphatase PP2A to elicit the dephosphorylation of key cellular proteins. This document provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its effects on Programmed Cell Death Protein 4 (PDCD4), Forkhead Box O3a (FOXO3a), and the microtubule-associated protein Tau. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate the application of this compound in research and drug development.
Introduction to this compound
This compound is a powerful chemical tool that operates on the principle of induced proximity. It is a chimeric molecule with two key domains: one that binds to a target protein of interest and another that recruits the endogenous protein phosphatase 2A (PP2A). By bringing PP2A into close proximity with a phosphorylated substrate, this compound catalytically removes phosphate groups, thereby modulating the activity, stability, and localization of the target protein. This targeted dephosphorylation offers a distinct advantage over traditional kinase inhibitors by providing a highly selective means to study and manipulate cellular signaling pathways[1]. The primary mechanism involves the formation of a stable ternary complex between the target protein, this compound, and the PP2A holoenzyme[2][3].
Core Mechanism of this compound Action
The functionality of this compound is predicated on its ability to hijack the cell's own machinery to achieve targeted dephosphorylation. The process can be broken down into the following key steps:
-
Binding to Target Protein: One arm of the this compound molecule is designed to bind to a specific protein of interest. In many experimental setups, this is facilitated by fusing the target protein with a HaloTag, which is then recognized by a chloroalkane ligand on this compound[2].
-
Recruitment of PP2A: The other arm of this compound binds to a component of the PP2A phosphatase complex, typically through a ligand that interacts with a modified FKBP12 protein fused to the PP2A Aα scaffolding subunit in engineered cell lines.
-
Ternary Complex Formation: The simultaneous binding of this compound to both the target protein and PP2A results in the formation of a stable ternary complex.
-
Induced Dephosphorylation: By bringing the catalytic subunit of PP2A into close proximity with the phosphorylated residues on the target protein, this compound facilitates the removal of phosphate groups.
-
Modulation of Cellular Pathways: The change in the phosphorylation status of the target protein leads to downstream effects on various cellular signaling pathways, influencing processes such as cell growth, apoptosis, and neuronal function.
Caption: Mechanism of this compound-induced dephosphorylation.
Cellular Pathways Modulated by this compound
This compound has been demonstrated to effectively dephosphorylate and modulate the function of several key proteins involved in cancer and neurodegenerative diseases.
PDCD4 and Cancer Signaling
Programmed Cell Death Protein 4 (PDCD4) is a tumor suppressor that inhibits translation and invasion. Its activity is negatively regulated by phosphorylation, which leads to its degradation. This compound-mediated dephosphorylation of PDCD4 at serine 67 and 457 stabilizes the protein, enhancing its tumor-suppressive functions.
Caption: this compound modulates the PDCD4 signaling pathway.
FOXO3a and Growth Factor Signaling
Forkhead Box O3a (FOXO3a) is a transcription factor that plays a critical role in regulating cell fate, including apoptosis and cell cycle arrest. Its activity is inhibited by phosphorylation, which promotes its nuclear exclusion and degradation. This compound-induced dephosphorylation of FOXO3a at serine 318/321 enhances its nuclear localization and transcriptional activity, leading to the expression of pro-apoptotic and cell cycle inhibitory genes.
Caption: this compound modulates the FOXO3a signaling pathway.
Tau Protein and Neurodegeneration
The hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease and other tauopathies. This compound has been shown to effectively induce the dephosphorylation of Tau at multiple disease-relevant sites, such as Thr181 and Thr231. This dephosphorylation can potentially reduce Tau aggregation and promote its degradation, offering a therapeutic strategy for these neurodegenerative disorders.
Caption: this compound modulates the Tau phosphorylation pathway.
Quantitative Data Summary
The efficacy of this compound-induced dephosphorylation has been quantified in several studies. The following tables summarize the key quantitative findings for its primary targets.
Table 1: this compound-Induced Dephosphorylation of PDCD4
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DePhos50 | 10 µM | HeLa | 12 hours | |
| DePhosMax | ~90% | HeLa | ~16 hours (at 5 µM) | |
| Effective Conc. Range | 0.25 - 10 µM | HeLa | 2 - 24 hours | |
| Phosphorylation Sites | Ser67, Ser457 | HeLa | N/A |
Table 2: this compound-Induced Dephosphorylation of FOXO3a
| Parameter | Value | Cell Line | Incubation Time | Reference |
| Dephosphorylation | ~30% | HeLa | N/A | |
| Effective Conc. Range | 5 - 10 µM | HeLa | 3 - 8 hours | |
| Phosphorylation Sites | Ser318/321 | HeLa | N/A | |
| Functional Outcome | Increased transcriptional activity | HeLa | 24 hours |
Table 3: this compound-Induced Dephosphorylation of Tau
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DPmax_24h (pT231) | ~75% | HeLa | 24 hours | |
| Rapid Dephosphorylation | ~50% (at 1 µM) | HeLa | 2 hours | |
| Effective Conc. Range | Starting at 0.25 µM | HeLa | 24 hours | |
| Phosphorylation Sites | Thr181, Thr231, and others | HeLa | N/A | |
| Sustained Effect | Significant dephosphorylation 48h post-washout | HeLa | 24h treatment + 48h washout | |
| Functional Outcome | Accelerated Tau degradation | HeLa | 1 - 3 days |
Experimental Protocols
The following section provides detailed methodologies for key experiments involving this compound.
Cell Culture and this compound Treatment
Caption: Workflow for cell culture and this compound treatment.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM supplemented with 10% (v/v) fetal bovine serum and 1% (v/v) penicillin-streptomycin
-
Doxycycline (for inducible expression systems)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture HeLa cells in DMEM at 37°C with 5% CO₂.
-
For inducible expression of Halo-tagged proteins, treat cells with doxycycline (e.g., 2 µg/mL) for 24 hours prior to this compound treatment.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.25 µM to 10 µM).
-
Replace the culture medium with the this compound-containing medium and incubate for the desired time (e.g., 2 to 24 hours).
-
After incubation, wash the cells with ice-cold PBS before proceeding to cell lysis.
HaloTrap Pulldown Assay for Ternary Complex Formation
Materials:
-
HaloTrap Agarose or Magnetic Beads
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lyse this compound-treated cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the cleared lysate with equilibrated HaloTrap beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Elution Buffer for 5-10 minutes.
-
Analyze the eluate by Western blotting to detect the co-precipitation of the PP2A subunit with the Halo-tagged target protein.
Western Blotting for Dephosphorylation Analysis
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Separate cell lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-PDCD4, anti-PDCD4, anti-p-FOXO3a, anti-FOXO3a, anti-p-Tau, anti-Tau) overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
FOXO3a Luciferase Reporter Assay
Materials:
-
HeLa cells expressing Halo-FOXO3a and FKBP12-PP2A
-
FHRE-Luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Co-transfect the cells with the FHRE-Luciferase and Renilla luciferase plasmids.
-
After 24 hours, treat the cells with this compound or control compounds for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
This compound is a versatile and potent chemical tool for inducing the targeted dephosphorylation of key cellular proteins. Its ability to selectively modulate the phosphorylation status of PDCD4, FOXO3a, and Tau provides a powerful approach to investigate their roles in cancer and neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore the therapeutic potential of targeted protein dephosphorylation.
References
PhosTAC7: A Technical Guide to Targeted Protein Dephosphorylation in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phosphorylation Targeting Chimera 7 (PhosTAC7), a novel chemical tool for inducing targeted protein dephosphorylation. We delve into its mechanism of action, applications in neurodegenerative disease models, particularly concerning the tau protein, and provide detailed experimental protocols based on currently available data. This document aims to serve as a comprehensive resource for researchers seeking to utilize PhosTACs in their own studies.
Core Concept: Induced Proximity and Targeted Dephosphorylation
Phosphorylation Targeting Chimeras (PhosTACs) are bifunctional molecules designed to bring a specific protein of interest into close proximity with a phosphatase, thereby inducing its dephosphorylation.[1] This "induced proximity" approach is analogous to Proteolysis Targeting Chimeras (PROTACs), which instead target proteins for degradation.[2][3] PhosTACs offer a unique advantage by allowing for the specific modulation of a protein's phosphorylation state, a critical regulatory mechanism in cellular signaling that is often dysregulated in disease.[1][2]
This compound is a specific PhosTAC that has been shown to recruit the serine/threonine phosphatase 2A (PP2A) to its target proteins. PP2A is a major cellular phosphatase, and its recruitment by this compound can lead to the efficient and sustained dephosphorylation of the target protein.
This compound Mechanism of Action
The mechanism of this compound action can be conceptualized as a three-step process:
-
Binding to Target and Phosphatase: this compound possesses two distinct moieties. One end binds to the target protein, while the other binds to the phosphatase (in this case, PP2A).
-
Ternary Complex Formation: The simultaneous binding of this compound to both the target protein and the phosphatase results in the formation of a stable ternary complex.
-
Induced Dephosphorylation: By bringing the phosphatase into close proximity with the phosphorylated target protein, this compound facilitates the removal of phosphate groups from the target, effectively reversing its phosphorylation status.
Application of this compound in Neurodegenerative Disease Models: Targeting Tau
The hyperphosphorylation of the microtubule-associated protein tau is a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization, and aggregates to form neurofibrillary tangles (NFTs), which are toxic to neurons. Consequently, strategies to reduce tau phosphorylation are of significant therapeutic interest.
This compound has emerged as a promising tool to achieve targeted dephosphorylation of tau. By recruiting PP2A, a known tau phosphatase, this compound can effectively reduce the phosphorylation levels of tau at multiple sites.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound to dephosphorylate tau in cellular models.
Table 1: Dose-Dependent Dephosphorylation of Tau by this compound
| Concentration of this compound | Cell Line | Treatment Duration | Observed Effect on Tau Phosphorylation | Reference |
| 0.25 µM - 10 µM | HeLa cells | 2-24 hours | Dose-dependent dephosphorylation of tau. | |
| 0.25 µM | HeLa cells | 24 hours | Robust dephosphorylation at Thr231 and Thr181. | |
| 1 µM | HeLa cells | 24 hours | Maximal dephosphorylation of approximately 75% at Thr231. |
Table 2: Kinetics of this compound-Mediated Tau Dephosphorylation
| Time Point | Concentration of this compound | Cell Line | Observed Effect on Tau Phosphorylation | Reference |
| 2 hours | 1 µM | HeLa cells | Approximately 50% dephosphorylation at Thr181 and Thr231. | |
| 24 hours | 1 µM | HeLa cells | Maximal dephosphorylation observed. | |
| 24 hours (plus 24-48 hour washout) | 0.5 µM | HeLa cells | Significant dephosphorylation effect maintained. |
Table 3: Effect of this compound on Tau Protein Levels
| Concentration of this compound | Cell Line | Treatment Duration | Observed Effect on Tau Protein Levels | Reference |
| 1 µM | HeLa cells | 1-3 days | Indirectly accelerates tau degradation. | |
| 1 µM | HeLa cells | 3 days | 34% reduction in tau levels (measured by mClover mean fluorescence intensity). |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in cellular models of tauopathy.
Cell Culture and Treatment
-
Cell Line: HeLa cells engineered to express a specific tau isoform (e.g., 2N4R) fused with a tag (e.g., HaloTag7 and mClover) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Induction of Tau Expression: Tau expression is induced by treating the cells with an inducing agent, such as doxycycline (e.g., 2 µg/mL for 24 hours).
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.25 µM to 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired duration (e.g., 2 to 72 hours).
-
Western Blot Analysis for Tau Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated tau (e.g., anti-pTau-Thr181, anti-pTau-Thr231) and total tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using a chemiluminescence imaging system.
-
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The levels of phosphorylated tau are normalized to the levels of total tau.
HaloTag Pulldown Assay for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat HaloTag-tau expressing cells with this compound or a vehicle control (DMSO). Lyse the cells in a suitable lysis buffer.
-
Pulldown:
-
Incubate the cell lysates with HaloLink resin to capture the HaloTag-tau protein.
-
Wash the resin several times to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the resin.
-
Analyze the eluates by Western blotting using antibodies against the tau protein, PP2A subunits (e.g., PP2A A and C subunits), and other proteins of interest to confirm the formation of the ternary complex.
-
Concluding Remarks
This compound represents a powerful chemical tool for the targeted dephosphorylation of proteins, with significant potential for studying and potentially treating neurodegenerative diseases characterized by protein hyperphosphorylation. The data presented in this guide demonstrate its ability to effectively dephosphorylate tau in a dose- and time-dependent manner, leading to a reduction in total tau levels. The provided experimental protocols offer a starting point for researchers wishing to incorporate this compound into their studies. As research in this area continues, the development of more potent and specific PhosTACs holds great promise for advancing our understanding and therapeutic targeting of neurodegenerative disorders.
References
- 1. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation-driven aggregative proteins in neurodegenerative diseases: implications and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of PhosTAC7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of PhosTAC7, a pioneering Phosphorylation Targeting Chimera (PhosTAC). This compound operates as a heterobifunctional molecule designed to induce the dephosphorylation of specific protein targets by recruiting the serine/threonine protein phosphatase 2A (PP2A). This document outlines the core mechanism of action, summarizes key quantitative data, details experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound facilitates the formation of a ternary complex between a target protein and the PP2A phosphatase.[1] This induced proximity enables the phosphatase to act on the target protein, removing phosphate groups from serine and threonine residues.[1][2] The structure of this compound consists of a ligand that binds to the target protein, a linker, and a ligand that recruits the PP2A holoenzyme.[1] In many experimental systems, the target protein is fused with a HaloTag7, and this compound utilizes a chloroalkane ligand to bind to this tag, thereby directing PP2A to the protein of interest.[3] A key negative control, PhosTAC7F, contains a fluoroalkane modification that abolishes HaloTag7 binding, preventing the formation of the ternary complex and subsequent dephosphorylation.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound across various targets and experimental conditions.
| Target Protein | Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| PDCD4 | HeLa | 0.25-10 μM | 2-24 h | Dose and time-dependent dephosphorylation. | |
| PDCD4 | HeLa | 10 μM | 12 h | Achieved 50% dephosphorylation (DePhos₅₀). | |
| PDCD4 | HeLa | Not Specified | 16 h | Reached maximum dephosphorylation of 90% (DePhosₘₐₓ). | |
| FOXO3a | HeLa | 5-10 μM | 3-8 h | Altered phosphorylation kinetics. | |
| FOXO3a | HeLa | Not Specified | Not Specified | ~30% dephosphorylation at serine 318/321. | |
| Tau | HeLa | 0.25-10 μM | 2-24 h | Dose and time-dependent dephosphorylation. | |
| Tau | HeLa | 1 μM | 2 h | ~50% dephosphorylation at Thr181 and Thr231. | |
| Tau | HeLa | 1 μM | 24 h | Maximal dephosphorylation (~75% at pT231). | |
| Tau | HeLa | 1 μM | 1-3 days | Indirectly accelerated Tau degradation. | |
| Tau | HeLa | 1 μM | 3 days | Induced a 34% reduction in Tau protein levels. |
| Parameter | Value/Observation | Target Protein | Reference |
| Linker Length | Longer linkers (up to 7 PEGs) strongly favor ternary complex formation. | PDCD4 | |
| Sustained Effect | Significant dephosphorylation maintained 24-48h after washout. | PDCD4 | |
| Sustained Effect | Potent and sustained dephosphorylation for up to 48h post-washout. | Tau |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Protocol for PhosTAC Treatment
PhosTAC molecules, including this compound, are typically dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution, which is stored at -20°C. For cell treatment, serial dilutions of the PhosTACs or control molecules are prepared in either serum-free or complete serum media supplemented with antibiotics. This media is then added to the cells and incubated for the time points specified in the individual experiments.
HaloTrap Pulldown Assay for Ternary Complex Formation
This assay is used to verify the this compound-mediated formation of a ternary complex between the Halo-tagged target protein and PP2A.
-
Cell Lysis: HeLa cells stably expressing the Halo-tagged protein of interest (e.g., Halo-PDCD4) and an engineered PP2A subunit (e.g., FKBP12(F36V)-PP2A A) are treated with this compound (e.g., 5 μM for 24 hours). Following incubation, the cells are lysed.
-
Pulldown: The cell lysate is subjected to a Halotrap pulldown procedure, where the Halo-tagged protein is captured.
-
Western Blot Analysis: The captured proteins are then analyzed by Western blotting using antibodies against the PP2A subunit (e.g., PP2A A) and the catalytic subunit (PP2A C) to detect their co-precipitation with the Halo-tagged target.
Dephosphorylation Analysis by Western Blot
This method quantifies the change in the phosphorylation state of the target protein.
-
Cell Treatment and Lysis: Cells are treated with varying concentrations of this compound or controls (like DMSO and PhosTAC7F) for specific durations. Subsequently, the cells are lysed to extract total protein.
-
Electrophoresis and Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific to the phosphorylated form of the target protein (e.g., phospho-Tau Thr231, phospho-PDCD4 Ser67) and an antibody for the total protein as a loading control.
-
Detection and Quantification: Following incubation with secondary antibodies, the protein bands are visualized and quantified to determine the extent of dephosphorylation relative to the total protein level.
FOXO3a Transactivation Luciferase Assay
This assay measures the functional consequence of FOXO3a dephosphorylation.
-
Transfection and Treatment: Cells are co-transfected with a Forkhead-responsive element (FHRE)-luciferase reporter construct and a Renilla luciferase construct (for normalization). The cells are then treated with this compound.
-
Luciferase Measurement: The luciferase activity is measured using a Dual-Glo luciferase kit according to the manufacturer's protocol. The FHRE luciferase activity is normalized to the Renilla luciferase activity in each group to determine the extent of FOXO3a transactivation.
Visualizations
The following diagrams illustrate the key processes and relationships involved in the action of this compound.
References
- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PhosTAC7: Application Notes and Protocols for Targeted Dephosphorylation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing PhosTAC7, a novel Phosphorylation Targeting Chimera (PhosTAC), for the targeted dephosphorylation of specific cellular proteins. This compound operates by recruiting the serine/threonine protein phosphatase 2A (PP2A) to proteins of interest, thereby enabling precise modulation of their phosphorylation status.[1][2] This technology holds significant promise for research in areas such as oncology and neurodegenerative diseases.[1] These notes detail the mechanism of action of this compound, experimental protocols for its application in cell culture, and key quantitative data to guide experimental design.
Introduction to this compound
This compound is a heterobifunctional small molecule designed to induce proximity between PP2A and a target protein, leading to the target's dephosphorylation.[1][2] This approach offers a distinct advantage over global activation or inhibition of phosphatases, allowing for the selective modulation of individual protein functions. This compound has been demonstrated to effectively dephosphorylate programmed cell death protein 4 (PDCD4), Forkhead box protein O3a (FOXO3a), and the microtubule-associated protein tau.
Mechanism of Action
This compound facilitates the formation of a stable ternary complex composed of the target protein, this compound, and the PP2A phosphatase. In many experimental systems, the target protein is fused with a HaloTag7, and the PP2A catalytic subunit is engineered with an FKBP12(F36V) fusion protein to enable specific recruitment by the respective ends of the this compound molecule. By bringing the phosphatase into close proximity with its substrate, this compound effectively hijacks the cellular machinery to achieve targeted dephosphorylation.
References
Revolutionizing Cellular Signaling Analysis: PhosTAC7 for Live-Cell Imaging of Targeted Dephosphorylation
For Immediate Release
Researchers, scientists, and drug development professionals now have a powerful new tool to investigate cellular signaling pathways with unprecedented precision. The novel Phosphorylation Targeting Chimera, PhosTAC7, enables the targeted dephosphorylation of specific proteins within living cells, offering a dynamic view of their functional regulation. This application note provides detailed protocols and methodologies for utilizing this compound in live-cell imaging experiments, empowering researchers to dissect complex biological processes in real-time.
Introduction to this compound: A New Paradigm in Cellular Signaling Research
This compound is a heterobifunctional small molecule designed to hijack the cell's own machinery to achieve targeted protein dephosphorylation.[1] It operates on a principle analogous to Proteolysis Targeting Chimeras (PROTACs); however, instead of inducing protein degradation, this compound recruits the serine/threonine protein phosphatase 2A (PP2A) to a specific protein of interest (POI). This induced proximity facilitates the removal of phosphate groups from the target protein, thereby modulating its activity and downstream signaling.[1][2]
This compound has been shown to effectively dephosphorylate key cellular proteins such as PDCD4, FOXO3a, and the microtubule-associated protein tau, making it a valuable tool for research in cancer and neurodegenerative diseases.[1] By enabling the study of dephosphorylation events in a controlled and temporally resolved manner, this compound opens new avenues for understanding disease mechanisms and for the development of novel therapeutics.
Mechanism of Action
The action of this compound is a multi-step process initiated by its entry into the cell. Once inside, it forms a ternary complex with the target protein and the PP2A phosphatase. This induced proximity dramatically increases the local concentration of the phosphatase relative to its substrate, leading to efficient and specific dephosphorylation of the target protein. A key feature of this compound is its catalytic mode of action, allowing a single molecule to mediate the dephosphorylation of multiple target proteins.
Below is a diagram illustrating the mechanism of this compound-mediated protein dephosphorylation.
Caption: this compound forms a ternary complex with the target protein and PP2A, leading to dephosphorylation.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various studies. The following tables summarize key quantitative data from experiments using this compound to induce dephosphorylation of target proteins in HeLa cells.
Table 1: Dose-Dependent Dephosphorylation of PDCD4 by this compound
| This compound Concentration (µM) | Incubation Time (hours) | Cell Line | Target Protein | Phosphorylation Site | % Dephosphorylation (relative to DMSO) |
| 1 | 12 | HeLa | Halo-PDCD4 | Ser67 | Data not available |
| 5 | 12 | HeLa | Halo-PDCD4 | Ser67 | ~25% |
| 10 | 12 | HeLa | Halo-PDCD4 | Ser67 | ~50% (DePhos50)[2] |
Table 2: Time-Dependent Dephosphorylation of PDCD4 by this compound (5 µM)
| Incubation Time (hours) | Cell Line | Target Protein | Phosphorylation Site | % Dephosphorylation (relative to DMSO) |
| 2 | HeLa | Halo-PDCD4 | Ser67 | ~10% |
| 4 | HeLa | Halo-PDCD4 | Ser67 | ~20% |
| 8 | HeLa | Halo-PDCD4 | Ser67 | ~35% |
| 12 | HeLa | Halo-PDCD4 | Ser67 | ~45% |
| 16 | HeLa | Halo-PDCD4 | Ser67 | ~50% |
| 24 | HeLa | Halo-PDCD4 | Ser67 | ~55% |
Table 3: this compound-Mediated Dephosphorylation of Tau
| This compound Concentration (µM) | Incubation Time (hours) | Cell Line | Target Protein | Phosphorylation Site | Effect |
| 0.25 - 10 | 2 - 24 | HeLa | Tau | Multiple sites | Dose and time-dependent dephosphorylation |
| 1 | 24 | HeLa | Tau | Thr181, Thr231 | Potent dephosphorylation |
| 0.5 | 24 (plus 24-48h washout) | HeLa | Tau | Thr181, Thr231 | Sustained dephosphorylation post-washout |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-Mediated Dephosphorylation using a FRET-Based Biosensor
This protocol describes how to visualize the dephosphorylation of a target protein in real-time using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor. The biosensor is a fusion protein containing a donor and an acceptor fluorophore flanking a substrate peptide for the target phosphatase and a phospho-binding domain. Dephosphorylation of the substrate peptide induces a conformational change that alters the FRET efficiency.
Experimental Workflow Diagram
Caption: Workflow for live-cell FRET imaging of this compound activity.
Materials:
-
HeLa cells (or other suitable cell line)
-
Mammalian expression vector for the FRET biosensor
-
Mammalian expression vector for the Halo-tagged protein of interest
-
Transfection reagent
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Glass-bottom imaging dishes
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Fluorescence microscope equipped for live-cell imaging (with environmental control) and FRET imaging capabilities
Procedure:
-
Cell Seeding and Transfection: a. Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. b. Co-transfect the cells with the FRET biosensor and Halo-tagged POI expression vectors using a suitable transfection reagent according to the manufacturer's instructions. c. Incubate the cells for 24-48 hours to allow for protein expression.
-
HaloTag Labeling (Optional): a. To visualize the localization of the POI, label the Halo-tagged protein with a fluorescent HaloTag ligand according to the manufacturer's protocol. This step should be performed with a fluorophore that is spectrally distinct from the FRET pair.
-
Preparation for Imaging: a. Gently wash the cells twice with pre-warmed live-cell imaging medium. b. Add fresh live-cell imaging medium to the dish. c. Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.
-
Image Acquisition: a. Allow the cells to equilibrate on the microscope stage for at least 15 minutes. b. Acquire baseline FRET images for 5-10 minutes before adding this compound. This will establish the basal phosphorylation level. c. Prepare a working solution of this compound in live-cell imaging medium at the desired final concentration (e.g., 1-10 µM). d. Carefully add the this compound solution to the imaging dish. e. Immediately begin time-lapse imaging, acquiring FRET images at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-24 hours).
-
Data Analysis: a. For each cell at each time point, calculate the FRET ratio (Acceptor Emission / Donor Emission). b. Normalize the FRET ratio to the baseline value to determine the change in FRET over time. c. Plot the normalized FRET ratio as a function of time to visualize the kinetics of dephosphorylation.
Protocol 2: Assessment of this compound-Induced Protein Translocation
This protocol is designed to monitor changes in the subcellular localization of a target protein upon dephosphorylation by this compound. For example, dephosphorylation of FOXO3a is known to promote its nuclear translocation.
Materials:
-
HeLa cells stably expressing a fluorescently tagged POI (e.g., GFP-FOXO3a)
-
Glass-bottom imaging dishes
-
This compound stock solution (in DMSO)
-
Live-cell imaging medium (phenol red-free)
-
Confocal microscope with environmental control
Procedure:
-
Cell Preparation: a. Seed the stable cell line onto glass-bottom imaging dishes. b. On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
Imaging and Treatment: a. Place the dish on the microscope stage and allow it to equilibrate. b. Acquire baseline images to determine the initial subcellular localization of the fluorescently tagged POI. c. Add this compound to the medium at the desired final concentration. d. Acquire time-lapse confocal images at regular intervals to track the movement of the POI.
-
Data Analysis: a. For each cell at each time point, quantify the fluorescence intensity in the nucleus and the cytoplasm. b. Calculate the nuclear-to-cytoplasmic fluorescence ratio. c. Plot this ratio over time to quantify the kinetics of protein translocation.
Concluding Remarks
This compound represents a significant advancement in the toolkit for cell biologists and drug discovery scientists. The ability to induce targeted dephosphorylation in living cells provides a unique opportunity to study the dynamic regulation of protein function with high temporal and spatial resolution. The protocols outlined in this application note provide a starting point for researchers to incorporate this compound into their live-cell imaging workflows, paving the way for new discoveries in cellular signaling.
References
PhosTAC7: Application Notes and Protocols for HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PhosTAC7, a heterobifunctional molecule that induces dephosphorylation of target proteins by recruiting serine/threonine protein phosphatase 2A (PP2A). The following information is specifically tailored for experiments involving human cervical cancer HeLa cells.
Core Principle: this compound operates as a Phosphorylation Targeting Chimera (PhosTAC). It mediates the formation of a ternary complex between a target protein and the PP2A phosphatase, leading to the targeted dephosphorylation of the protein of interest. This offers a precise method for studying the functional consequences of a protein's phosphorylation state.[1][2][3]
Quantitative Data Summary
The following tables summarize the effective dosages and treatment durations of this compound in HeLa cells for inducing the dephosphorylation of various target proteins.
Table 1: this compound Dosage for Dephosphorylation in HeLa Cells
| Target Protein | This compound Concentration | Cell Line | Observations | Reference |
| PDCD4/tau | 0.25-10 µM | HeLa | Dose-dependent dephosphorylation at multiple sites. | [1] |
| Halo-PDCD4 | 1, 5, and 10 µM | Wild-type and mutant HeLa | Dose-dependent dephosphorylation at Ser67. | [1] |
| Halo-PDCD4 | 10 µM | Halo-PDCD4/FKBP12(F36V)-PP2A A HeLa | Achieved 50% dephosphorylation (DePhos50). | |
| FOXO3a | 5-10 µM | HeLa | Alters phosphorylation kinetics. | |
| Tau | 1 µM | Tau/FKBP12(F36V)-PP2A A HeLa | Induces dephosphorylation. | |
| Tau | 0.5 µM | Tau/FKBP12(F36V)-PP2A A HeLa | Maintained dephosphorylation after washout. |
Table 2: this compound Treatment Duration for Dephosphorylation in HeLa Cells
| Target Protein | Treatment Duration | Cell Line | Observations | Reference |
| PDCD4/tau | 2-24 hours | HeLa | Time-dependent dephosphorylation. | |
| Halo-PDCD4 | 2, 4, 8, 12, 16, and 24 hours | Wild-type and mutant HeLa | Time-dependent dephosphorylation at Ser67. | |
| FOXO3a | 3-8 hours | HeLa | Alters phosphorylation kinetics. | |
| Tau | 1-3 days | HeLa | Indirectly accelerates tau degradation. | |
| Tau | 24 hours | Tau/FKBP12(F36V)-PP2A A HeLa | Sustained dephosphorylation effect after washout for 24-48 hours. |
Signaling and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in HeLa cells.
Caption: Mechanism of this compound action.
Caption: A typical experimental workflow.
Experimental Protocols
Protocol 1: General Treatment of HeLa Cells with this compound for Dephosphorylation Analysis
This protocol describes a general procedure for treating HeLa cells with this compound to analyze the dephosphorylation of a target protein by Western blot.
Materials:
-
HeLa cells (wild-type or engineered to express a target protein, e.g., Halo-PDCD4)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HeLa cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in serum-free or complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 2 to 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of dephosphorylation.
-
Protocol 2: Analysis of Ternary Complex Formation using HaloTrap Pulldown
This protocol is for confirming the this compound-mediated formation of a ternary complex between a Halo-tagged target protein and the PP2A phosphatase in engineered HeLa cells.
Materials:
-
HeLa cells stably expressing a Halo-tagged protein (e.g., Halo-PDCD4) and FKBP12(F36V)-PP2A A.
-
This compound and controls (e.g., inactive PhosTAC7F, DMSO).
-
HaloTrap Agarose beads.
-
Lysis buffer for pulldown (non-denaturing).
-
Wash buffer.
-
Elution buffer.
-
Materials for Western blotting (as in Protocol 1).
Procedure:
-
Cell Treatment: Treat the engineered HeLa cells with this compound (e.g., 1-5 µM) or controls for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
HaloTrap Pulldown:
-
Incubate an equal amount of protein lysate from each condition with HaloTrap Agarose beads.
-
Rotate the mixture for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer.
-
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer or by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the Halo-tag, the PP2A A subunit, and the PP2A C subunit to detect the co-precipitation of these proteins, which indicates the formation of the ternary complex.
Protocol 3: Monitoring Tau Degradation by Flow Cytometry
This protocol is adapted for assessing this compound-induced degradation of Tau protein that is fused to a fluorescent reporter (e.g., mClover) in engineered HeLa cells.
Materials:
-
HeLa cells with a doxycycline-inducible system for expressing fluorescently tagged Tau (e.g., Tau-mClover) and FKBP12(F36V)-PP2A A.
-
Doxycycline.
-
This compound (1 µM).
-
Flow cytometer.
-
PBS.
-
Trypsin-EDTA.
Procedure:
-
Induction of Tau Expression: Treat the cells with doxycycline for 24 hours to induce the expression of the Tau-mClover fusion protein.
-
This compound Treatment:
-
Wash out the doxycycline-containing medium.
-
Add fresh medium containing 1 µM this compound or DMSO (control).
-
-
Time-Course Incubation: Incubate the cells for various durations (e.g., 1, 2, and 3 days).
-
Cell Harvesting:
-
At each time point, wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
-
Flow Cytometry:
-
Analyze the mClover fluorescence intensity of the cell population using a flow cytometer.
-
A decrease in the mean fluorescence intensity in this compound-treated cells compared to the control indicates degradation of the Tau-mClover protein.
-
These protocols provide a foundation for investigating the effects of this compound in HeLa cells. Researchers should optimize the specific concentrations, incubation times, and other experimental parameters based on their specific research questions and cell system.
References
Application Notes and Protocols for Detecting PhosTAC7-Mediated Dephosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation-Targeting Chimeras (PhosTACs) represent a novel class of chemical biology tools designed to induce the targeted dephosphorylation of specific proteins. PhosTAC7 is a heterobifunctional molecule that recruits the serine/threonine protein phosphatase 2A (PP2A) to a protein of interest, thereby mediating its dephosphorylation.[1] This technology holds significant promise for the selective modulation of protein function and offers a new therapeutic modality for diseases driven by aberrant phosphorylation, such as cancer and neurodegenerative disorders like Alzheimer's disease.[1][2][3]
Western blotting is a widely used and powerful technique to detect and quantify changes in protein phosphorylation states. This document provides a detailed protocol for utilizing Western blotting to specifically assess the dephosphorylation of target proteins, such as PDCD4, FOXO3a, and tau, mediated by this compound.
Principle of the Assay
This protocol is designed to compare the phosphorylation status of a target protein in cells treated with this compound versus control-treated cells. A decrease in the signal from a phospho-specific antibody, relative to the total protein level, indicates successful this compound-mediated dephosphorylation. Critical to this process is the preservation of the protein phosphorylation state during sample preparation through the use of phosphatase inhibitors.
Signaling Pathway of this compound-Mediated Dephosphorylation
Caption: Mechanism of this compound action.
Experimental Workflow for Western Blot Detection
Caption: Western blot workflow for dephosphorylation detection.
Detailed Experimental Protocol
This protocol is optimized for cultured cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound (e.g., 0.25-10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 2-24 hours). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your target protein.
2. Cell Lysis and Protein Extraction:
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading.
5. SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel of an appropriate percentage for your target protein's molecular weight.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is recommended for its higher binding capacity, which is beneficial for detecting low-abundance phosphoproteins.
6. Blocking:
-
After transfer, block the membrane with 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.
7. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody specific to the phosphorylated form of your target protein, diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
8. Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
9. Stripping and Re-probing for Total Protein (Loading Control):
-
To normalize the phospho-protein signal, it is essential to determine the total amount of the target protein.
-
After detecting the phospho-protein, the membrane can be stripped of the bound antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly and re-block it as described in step 6.
-
Incubate the membrane with a primary antibody that recognizes the total protein (regardless of its phosphorylation state).
-
Repeat the secondary antibody incubation, washing, and signal detection steps.
10. Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein using densitometry software.
-
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
Compare the normalized phospho-protein levels between this compound-treated and control-treated samples to determine the extent of dephosphorylation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 0.25 - 10 µM | Optimal concentration is target-dependent and should be determined empirically. |
| Treatment Duration | 2 - 24 hours | Time-course experiments are recommended to find the optimal treatment time. |
| Protein Loading Amount | 20 - 30 µg per lane | May need to be optimized based on target protein abundance. |
| Blocking Buffer | 5% (w/v) BSA in TBST | Avoid using milk. |
| Primary Antibody Dilution | 1:500 - 1:2000 | Dilute in 5% BSA in TBST. Optimize for each antibody. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dilute in 5% BSA in TBST. Optimize for each antibody. |
| Primary Antibody Incubation | Overnight at 4°C | Can be performed for 1-2 hours at room temperature for higher affinity antibodies. |
| Secondary Antibody Incubation | 1 hour at room temperature |
Troubleshooting
-
High Background:
-
Ensure the blocking step is performed correctly and with BSA, not milk.
-
Increase the number and duration of washing steps.
-
Optimize the primary and secondary antibody concentrations.
-
-
No or Weak Signal:
-
Confirm that the target protein is expressed and phosphorylated under the experimental conditions. It may be necessary to stimulate the cells to induce phosphorylation before this compound treatment.
-
Ensure that phosphatase inhibitors were added to the lysis buffer.
-
Increase the amount of protein loaded onto the gel.
-
Use a more sensitive ECL substrate.
-
-
Inconsistent Results:
-
Ensure equal protein loading by performing a reliable protein quantification assay and normalizing samples.
-
Always run a total protein loading control for normalization.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate and quantify the targeted dephosphorylation of proteins mediated by this compound, thereby advancing our understanding of this novel therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
Application Notes and Protocols: PhosTAC7 Delivery for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation Targeting Chimeras (PhosTACs) represent a novel class of heterobifunctional molecules designed to induce targeted dephosphorylation of specific proteins. PhosTAC7 is a key example of this technology, engineered to recruit the serine/threonine protein phosphatase 2A (PP2A) to specific protein substrates, thereby mediating their dephosphorylation.[1][2][3] This targeted approach offers a precise method to modulate cellular signaling pathways and has shown potential in research areas such as oncology and neurodegenerative diseases.[1][3] this compound has been successfully used to dephosphorylate proteins such as PDCD4, FOXO3a, and tau in various in vitro models.
This document provides detailed application notes and protocols for the effective delivery and use of this compound in in vitro studies, ensuring reproducible and reliable experimental outcomes.
Mechanism of Action
This compound functions by forming a ternary complex between the target protein and the PP2A phosphatase. This induced proximity facilitates the dephosphorylation of the target protein by the catalytic subunit of PP2A. The molecule itself is composed of a ligand that binds to the target protein (often via a HaloTag) and another ligand that recruits the PP2A holoenzyme.
Caption: Mechanism of this compound action.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from in vitro studies using this compound on various target proteins.
Table 1: this compound-induced Dephosphorylation of PDCD4
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HeLa (Wild-type and Halo-PDCD4/FKBP12(F36V)-PP2A A) | 0.25 - 10 | 2 - 24 | Dose and time-dependent dephosphorylation of PDCD4 at Ser67. | |
| HeLa (Halo-PDCD4/FKBP12(F36V)-PP2A A) | 10 | 12 | Achieved 50% dephosphorylation (DePhos50). | |
| HeLa (P179R mutant) | 1, 5, 10 | 2 - 24 | No dephosphorylation observed. |
Table 2: this compound-induced Dephosphorylation of FOXO3a
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HeLa (Halo-FOXO3a/FKBP12(F36V)-PP2A A) | 5 - 10 | 3 - 8 | Altered phosphorylation kinetics and resisted growth factor stimulation. | |
| HeLa (Halo-FOXO3a/FKBP12(F36V)-PP2A A) | Not specified | Not specified | Approximately 30% dephosphorylation at Serine 318/321. |
Table 3: this compound-induced Dephosphorylation and Degradation of Tau
| Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| HeLa (Tau/FKBP12(F36V)-PP2A A) | 1 | 24 hours | Induced stable ternary complex formation and tau dephosphorylation. | |
| HeLa (Tau/FKBP12(F36V)-PP2A A) | 1 | 1 - 3 days | Accelerated tau degradation. | |
| HeLa (Tau/FKBP12(F36V)-PP2A A) | 1 (washout after 24h) | 24 - 48 hours post-washout | Maintained significant dephosphorylation effect. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
Caption: this compound stock solution preparation workflow.
General Protocol for In Vitro Treatment of Adherent Cells
This protocol provides a general procedure for treating adherent cells with this compound.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates, 10 cm dishes)
-
Complete cell culture medium
-
Serum-free or complete cell culture medium for treatment
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells and grow them to the desired confluency (typically 70-90%).
-
On the day of treatment, prepare the this compound working solutions by serially diluting the 10 mM stock solution in serum-free or complete culture medium to the desired final concentrations (e.g., 0.25, 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 2, 4, 8, 12, 16, 24 hours) at 37°C in a CO2 incubator.
-
After incubation, proceed with downstream analysis such as cell lysis for Western Blot or immunoprecipitation.
Western Blot Analysis of Target Protein Dephosphorylation
This protocol outlines the steps for analyzing the dephosphorylation of a target protein following this compound treatment.
Materials:
-
Treated and control cell samples
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated form and total form of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to new tubes.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against the total target protein.
Halotrap Pulldown Assay for Ternary Complex Formation
This protocol is for confirming the this compound-mediated formation of the ternary complex between a Halo-tagged target protein and PP2A.
Materials:
-
HeLa stable cells expressing Halo-tagged target protein and FKBP12(F36V)-PP2A A
-
This compound and control compounds
-
Lysis buffer (150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, 1% (v/v) NP40) with protease and phosphatase inhibitors
-
HaloTrap Agarose beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Treat the cells with 5 µM this compound or control compounds in 10 cm dishes for 24 hours.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Incubate the soluble supernatants with HaloTrap Agarose beads for 2-4 hours at 4°C with gentle rotation to pull down the Halo-tagged protein.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluates by Western Blot using antibodies against the target protein and PP2A subunits to detect the co-immunoprecipitation of PP2A.
Caption: Halotrap pulldown experimental workflow.
Concluding Remarks
This compound provides a powerful tool for the targeted dephosphorylation of proteins in vitro. Adherence to the outlined protocols for preparation, delivery, and analysis will facilitate the successful application of this technology in various research contexts. The provided data and methodologies serve as a foundation for designing and executing robust experiments to investigate the roles of protein phosphorylation in cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternary Complex Formation Analysis using Co-Immunoprecipitation with PhosTAC7
Abstract
This document provides a detailed protocol for utilizing a co-immunoprecipitation (Co-IP) assay in conjunction with Phos-tag™ technology to demonstrate the formation of a ternary complex induced by a hypothetical molecule, "PhosTAC7". This compound is conceptualized as a proteolysis-targeting chimera (PROTAC) or a molecular glue that recruits a target protein to an E3 ubiquitin ligase, where the interaction is dependent on the phosphorylation state of a component within the complex. This method allows for the specific isolation and detection of the assembled ternary complex (E3 Ligase-PhosTAC7-Phospho-Substrate), providing critical insights into the mechanism of action for phosphorylation-dependent protein degradation or modulation.
Introduction
The formation of ternary complexes is a cornerstone of targeted protein degradation and modulation, driven by molecules like PROTACs and molecular glues.[1][2][3] These bifunctional molecules induce proximity between a target protein and another protein, often an E3 ubiquitin ligase, to trigger a specific cellular outcome.[3] In many signaling pathways, protein-protein interactions are regulated by post-translational modifications, particularly phosphorylation. Therefore, developing assays to demonstrate the formation of ternary complexes that are dependent on the phosphorylation state of one of the components is crucial for drug development and biological research.
Phos-tag™ is a functional molecule that specifically captures phosphorylated proteins in a manner independent of the specific amino acid sequence, binding to phosphate monoester dianions on serine, threonine, and tyrosine residues.[4] This technology can be leveraged in various applications, including mobility shift assays in SDS-PAGE and affinity purification of phosphoproteins.
This application note describes a novel workflow combining co-immunoprecipitation with Phos-tag™ agarose beads to specifically isolate and identify a ternary complex where one of the interacting partners is phosphorylated. We use the hypothetical molecule this compound as a tool to induce the formation of a complex between an E3 ligase and its phosphorylated substrate protein.
Signaling Pathway and Experimental Logic
Many cellular processes are regulated by signal transduction pathways that rely on protein phosphorylation to control protein-protein interactions. A common mechanism involves a kinase phosphorylating a substrate, which then creates a binding site for an adapter protein or an enzyme like an E3 ligase. This compound is designed to hijack such a pathway, inducing the formation of a ternary complex only when the substrate is phosphorylated.
Figure 1: Conceptual signaling pathway demonstrating this compound-mediated ternary complex formation. An upstream kinase phosphorylates the substrate protein, which is then recognized by this compound, leading to the formation of a stable ternary complex with an E3 ubiquitin ligase and subsequent substrate degradation.
The experimental workflow is designed to first immunoprecipitate the E3 ligase and then use Phos-tag™ affinity purification to specifically enrich for complexes containing the phosphorylated substrate.
Figure 2: Experimental workflow for the two-step co-immunoprecipitation assay using Phos-tag™ to demonstrate ternary complex formation. This protocol is designed to specifically isolate the ternary complex containing the phosphorylated substrate.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293T cells co-transfected with FLAG-tagged E3 Ligase and HA-tagged Substrate Protein.
-
Reagents:
-
This compound compound
-
Kinase activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or specific growth factors)
-
Protease and phosphatase inhibitor cocktails
-
Anti-FLAG M2 Affinity Gel
-
3X FLAG Peptide
-
Phos-tag™ Agarose
-
Primary antibodies: anti-FLAG, anti-HA
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
-
Buffers and Solutions:
-
Lysis Buffer (EDTA-free): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors. The absence of EDTA is critical for the subsequent Phos-tag™ step.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Phos-tag™ Binding/Wash Buffer: 50 mM Tris-HCl pH 7.5, 1 M NaCl, 0.1% Tween-20
-
Phos-tag™ Elution Buffer: 10 mM EDTA in Wash Buffer or 100 mM Glycine-HCl pH 3.0
-
Protocol
Part 1: Cell Culture, Treatment, and Lysis
-
Seed HEK293T cells co-expressing FLAG-E3 Ligase and HA-Substrate in 10 cm plates.
-
At 70-80% confluency, treat the cells as described in the experimental conditions table below for 4 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold EDTA-free Lysis Buffer per plate.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
Part 2: Two-Step Co-Immunoprecipitation
Step 1: Immunoprecipitation of FLAG-E3 Ligase
-
Incubate 1-2 mg of cell lysate with equilibrated anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
Elute the bound proteins by incubating the beads with 100 µL of Wash Buffer containing 150 µg/mL 3X FLAG peptide for 30 minutes at 4°C.
-
Collect the eluate by centrifugation. This eluate contains the E3 ligase and any interacting partners.
Step 2: Enrichment of Phosphorylated Complexes with Phos-tag™ Agarose
-
Add 900 µL of Phos-tag™ Binding/Wash Buffer to the 100 µL eluate from the previous step.
-
Add 30 µL of equilibrated Phos-tag™ Agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with 1 mL of Phos-tag™ Binding/Wash Buffer.
-
Elute the bound phosphoproteins by adding 50 µL of Phos-tag™ Elution Buffer and incubating for 15 minutes at room temperature.
-
Collect the eluate and neutralize if using the low pH elution buffer.
Part 3: Western Blot Analysis
-
Add SDS-PAGE sample buffer to the final eluates.
-
Resolve the proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with anti-FLAG and anti-HA antibodies to detect the E3 ligase and the substrate protein, respectively.
-
Develop the blot using an ECL substrate.
Data Presentation
The success of the assay is determined by the co-elution of the HA-tagged substrate with the FLAG-tagged E3 ligase, specifically under conditions where the substrate is expected to be phosphorylated and the this compound molecule is present.
Table 1: Experimental Conditions and Expected Outcomes
| Condition | Kinase Activator | This compound | Expected HA-Substrate in Final Eluate | Rationale |
| 1 | - | - | - | Negative control; no induction of phosphorylation or ternary complex. |
| 2 | + | - | - | Substrate is phosphorylated, but no this compound to bridge to the E3 ligase. |
| 3 | - | + | - | This compound is present, but the substrate is not phosphorylated. |
| 4 | + | + | +++ | Ternary complex forms due to phosphorylated substrate and this compound. |
Table 2: Quantitative Densitometry Analysis of Western Blot Results (Hypothetical Data)
| Condition | Input: HA-Substrate (Normalized) | Input: FLAG-E3 (Normalized) | Final Eluate: HA-Substrate (Normalized) | Final Eluate: FLAG-E3 (Normalized) |
| 1 | 1.00 | 1.00 | 0.05 | 1.00 |
| 2 | 1.00 | 1.00 | 0.08 | 1.00 |
| 3 | 1.00 | 1.00 | 0.12 | 1.00 |
| 4 | 1.00 | 1.00 | 0.85 | 1.00 |
Conclusion
The described two-step co-immunoprecipitation protocol utilizing Phos-tag™ technology provides a robust method for demonstrating the formation of a phosphorylation-dependent ternary complex. This assay is particularly valuable for the characterization of molecular glues and PROTACs like the hypothetical this compound, whose mechanism of action relies on the post-translational modification status of the target protein. By specifically isolating the fully assembled, phosphorylated ternary complex, researchers can gain definitive evidence of the drug's mode of action, facilitating the development of novel therapeutics targeting phosphorylated proteins. This approach overcomes the limitations of traditional co-IP, which cannot distinguish between phosphorylation-dependent and -independent interactions within a complex mixture.
References
- 1. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Mass Spectrometry-Based Identification of PhosTAC7 Substrates
Introduction
Phosphorylation-targeting chimeras (PhosTACs) represent a novel class of chemical probes designed to induce the dephosphorylation of specific protein targets.[1][2] By hijacking the cell's natural machinery, these bifunctional molecules recruit a phosphatase to a protein of interest, forming a ternary complex and leading to the removal of phosphate groups.[1] PhosTAC7 is a heterobifunctional molecule that recruits the serine/threonine protein phosphatase 2A (PP2A) to its targets.[3] This technology offers a powerful alternative to kinase inhibitors for down-regulating phosphorylation-dependent signaling pathways, which are often dysregulated in diseases like cancer and neurodegenerative disorders.[1]
Identifying the full spectrum of substrates for a given PhosTAC is crucial for understanding its biological effects and therapeutic potential. This document provides a comprehensive workflow and detailed protocols for identifying and quantifying substrates of this compound using affinity purification coupled with quantitative mass spectrometry (AP-MS). The workflow is designed for researchers, scientists, and drug development professionals seeking to characterize the activity and specificity of this compound.
This compound Mechanism of Action
This compound is engineered with two key moieties connected by a linker: one end binds to a target protein of interest (often via a tag like HaloTag7), and the other end binds to a component of the PP2A phosphatase holoenzyme. This induced proximity facilitates the dephosphorylation of the target protein by the catalytic subunit of PP2A. Known substrates for this compound-mediated dephosphorylation include the tumor suppressor PDCD4, the transcription factor FOXO3a, and the microtubule-associated protein Tau. The efficiency of ternary complex formation and subsequent dephosphorylation is dependent on factors such as the PhosTAC concentration, treatment duration, and the specific protein target.
Caption: this compound induces proximity between a target substrate and PP2A.
Experimental Workflow Overview
The overall strategy for identifying this compound substrates involves a quantitative phosphoproteomics approach. The workflow begins with treating cells expressing a tagged protein of interest with this compound. The target protein and its interactors are then isolated via affinity purification. The purified proteins are digested, and the resulting phosphopeptides are enriched and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the phosphorylation levels between this compound-treated and control samples, specific dephosphorylation events and novel substrates can be identified.
Caption: Mass spectrometry workflow for this compound substrate discovery.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is based on methods used for treating HeLa cells to study the dephosphorylation of Tau and PDCD4.
-
Cell Seeding: Seed HeLa cells (or another appropriate cell line) stably expressing the HaloTag-fused protein of interest at a density that will result in 70-80% confluency on the day of the experiment.
-
PhosTAC Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Create serial dilutions in serum-free media just before use.
-
Treatment:
-
For dose-response experiments, treat cells with varying concentrations of this compound (e.g., 0.25 µM to 10 µM) for a fixed time (e.g., 12 or 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at different time points (e.g., 2, 8, 16, 24 hours).
-
Controls: Always include a vehicle control (DMSO) and, if available, an inactive control like PhosTAC7F, which cannot bind the HaloTag.
-
-
Cell Harvest: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells immediately or flash-freeze the cell pellets in liquid nitrogen and store at -80°C.
Protocol 2: Affinity Purification of Halo-Tagged Protein Complex
This protocol uses a HaloTrap resin to specifically pull down the Halo-tagged protein and its interactors, including the recruited PP2A.
-
Lysis: Resuspend cell pellets in ice-cold lysis buffer (e.g., NETN buffer) supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard method (e.g., BCA assay).
-
Pulldown:
-
Equilibrate HaloTrap agarose beads with lysis buffer.
-
Add an equal amount of protein lysate (e.g., 1-2 mg) to the equilibrated beads.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
-
Washing: Wash the beads three to five times with high-salt wash buffer, followed by two washes with a low-salt buffer to remove non-specific binders.
Protocol 3: On-Bead Digestion and Phosphopeptide Enrichment
This protocol is a standard procedure for preparing samples for phosphoproteomics.
-
Reduction & Alkylation: Resuspend the beads in a denaturation buffer (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digestion: Dilute the urea concentration to <2 M and add sequencing-grade trypsin. Digest overnight at 37°C with gentle shaking.
-
Peptide Collection: Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is a critical step.
-
Use a phosphopeptide enrichment kit, such as High-Select™ TiO2 or Fe-NTA spin columns.
-
Acidify the peptide sample and load it onto the equilibrated column.
-
Wash the column to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using an alkaline elution buffer.
-
Immediately acidify the eluate and desalt again using a C18 StageTip.
-
Protocol 4: LC-MS/MS Analysis
-
Sample Loading: Reconstitute the final phosphopeptide sample in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Chromatography: Separate the phosphopeptides using a nano-flow liquid chromatography system with a reversed-phase column and a suitable gradient (e.g., 60-120 minutes).
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.
-
Acquisition Mode: Use a data-dependent acquisition (DDA) method.
-
MS1 Scan: Acquire full MS scans at a high resolution (e.g., 60,000).
-
MS2 Scan: Select the top 10-20 most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD). Acquire MS2 scans at a resolution of 15,000 or higher.
-
Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.
-
Data Analysis Pipeline
The analysis of phosphoproteomics data requires specialized bioinformatics tools to identify phosphosites and quantify their changes accurately.
Caption: Bioinformatic workflow for phosphoproteomics data analysis.
-
Database Search: Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest. Specify trypsin as the enzyme, allow for variable modifications (Oxidation (M), Phospho (STY)), and a fixed modification (Carbamidomethyl (C)).
-
Phosphosite Localization: Use algorithms within the search software to confidently assign the position of the phosphate group on the peptide sequence.
-
Quantification: Use label-free quantification (LFQ) to determine the relative abundance of each phosphopeptide across different samples (this compound-treated vs. control).
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify phosphosites with significant changes in abundance. Visualize the results using a volcano plot, which highlights peptides with both high statistical significance and a large fold change.
-
Data Interpretation: Substrates of this compound will appear as phosphosites that are significantly down-regulated in the this compound-treated samples compared to the controls.
Quantitative Data Presentation
The final quantitative data should be summarized in clear, structured tables. This allows for easy comparison of phosphorylation changes across different conditions and helps in prioritizing candidate substrates for further validation.
Table 1: Known this compound Substrate Dephosphorylation This table shows example data for known substrates, confirming the successful action of this compound in the experiment. Data is presented as the Log2 fold change of phosphosite abundance in this compound-treated cells relative to a DMSO control.
| Protein | Gene | Phosphosite | Sequence Window | Log2 Fold Change (this compound/DMSO) | p-value |
| Tau | MAPT | T181 | ...AEIVYKpT SPVVS... | -2.58 | 0.001 |
| Tau | MAPT | S202 | ...GSRSRGpS PSPGG... | -2.15 | 0.003 |
| PDCD4 | PDCD4 | S67 | ...KLSFRNpS GVSTV... | -3.01 | <0.001 |
| FOXO3a | FOXO3 | S318/S321 | ...RTLRApS LApS LRRL... | -1.89 | 0.008 |
Table 2: Identification of Novel Potential this compound Substrates This table presents hypothetical novel candidate substrates identified through the phosphoproteomic screen, ranked by the significance and magnitude of dephosphorylation.
| Protein | Gene | Phosphosite | Sequence Window | Log2 Fold Change (this compound/DMSO) | p-value |
| Protein X | GENEX | S123 | ...DEFGHpS IKLMN... | -4.12 | <0.0001 |
| Protein Y | GENEY | T45 | ...PQRSTpT UVWXY... | -3.55 | 0.0005 |
| Protein Z | GENEZ | S890 | ...KLMNOpS PQRST... | -2.98 | 0.0011 |
These tables provide a clear summary of the quantitative results, enabling researchers to quickly identify proteins whose phosphorylation status is significantly altered by this compound treatment, thereby marking them as high-confidence candidate substrates.
References
- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PhosTAC7 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation Targeting Chimeras (PhosTACs) are a novel class of heterobifunctional molecules designed to induce targeted dephosphorylation of specific proteins. PhosTAC7 is a key example of this technology, engineered to recruit the serine/threonine protein phosphatase 2A (PP2A) to specific target proteins, thereby mediating their dephosphorylation.[1][2] This approach offers a powerful tool for modulating signaling pathways that are often dysregulated in disease.
In the context of neuroscience, the hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[3] this compound has been shown to effectively dephosphorylate tau, as well as other proteins such as PDCD4 and FOXO3a, in cellular models.[1][2] By hijacking the cell's own machinery to reverse aberrant phosphorylation, this compound presents a promising strategy for investigating the consequences of tau hyperphosphorylation and exploring potential therapeutic avenues.
These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures, a critical in vitro model for neurodegenerative disease research. While robust data exists for this compound in cell lines such as HeLa, its application in primary neurons is an emerging area. The following protocols are based on established neuronal culture techniques and extrapolated from data generated in non-neuronal cells, offering a strong foundation for researchers to begin their investigations.
Mechanism of Action
This compound is a bifunctional molecule comprising three key components: a ligand that binds to the target protein of interest (in many experimental systems, this is facilitated by a HaloTag7), a linker, and a ligand that recruits the PP2A phosphatase. The binding of both the target protein and PP2A by this compound induces the formation of a ternary complex. This induced proximity facilitates the dephosphorylation of the target protein by the catalytic subunit of PP2A. This "event-driven" mechanism allows a single this compound molecule to mediate multiple dephosphorylation events, leading to a sustained cellular effect.
Caption: Mechanism of this compound-induced targeted dephosphorylation.
Applications in Primary Neuron Cultures
The primary application of this compound in neuron cultures is the targeted dephosphorylation of proteins implicated in neurodegenerative diseases, most notably tau. This allows for the investigation of:
-
The role of specific phosphorylation sites in tau-mediated toxicity and pathology.
-
The potential for reversing pathological phenotypes by reducing tau hyperphosphorylation.
-
Downstream signaling pathways affected by the phosphorylation state of the target protein.
-
Impact on neuronal health, synaptic integrity, and function.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound in HeLa cells. This information can be used as a starting point for designing experiments in primary neuron cultures, though optimization will be necessary.
Table 1: Effective Concentrations of this compound for Dephosphorylation
| Target Protein | Cell Line | Concentration Range (µM) | Incubation Time (hours) | Key Findings |
| PDCD4/tau | HeLa | 0.25 - 10 | 2 - 24 | Dose- and time-dependent dephosphorylation. |
| FOXO3a | HeLa | 5 - 10 | 3 - 8 | Altered phosphorylation kinetics. |
| Tau | HeLa | 0.25 - 1 | 24 | Robust dephosphorylation at Thr231 and Thr181. |
| PDCD4 | HeLa | 10 | 12 | 50% dephosphorylation (DePhos50). |
Table 2: Time-Course of this compound-Mediated Dephosphorylation
| Target Protein | Cell Line | Concentration (µM) | Time Points (hours) | Key Findings |
| PDCD4 | HeLa | Not Specified | 8 - 16 | Significant reduction at 8h, maximal at ~16h. |
| Tau | HeLa | 1 | 2 - 24 | ~50% dephosphorylation at 2h, maximal at 24h. |
| Tau (washout) | HeLa | 0.5 | 24h treatment + 24-48h washout | Sustained dephosphorylation after removal. |
Experimental Protocols
The following protocols provide a framework for using this compound in primary neuron cultures. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific neuronal culture system and experimental goals.
Caption: General experimental workflow for this compound application.
Protocol 1: Culturing Primary Neurons
This protocol is a general guideline for cortical neuron cultures. It can be adapted for other neuronal types like hippocampal neurons.
Materials:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-Lysine or Poly-L-ornithine
-
Laminin
-
Culture plates or coverslips
Procedure:
-
Plate Coating:
-
Coat culture surfaces with Poly-D-Lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with laminin (10 µg/mL in sterile PBS) overnight at 37°C.
-
-
Neuron Isolation:
-
Dissect cortices from embryonic day 18 (E18) mouse or rat pups in ice-cold dissection medium (e.g., Hibernate-E).
-
Mince the tissue and digest with papain or trypsin for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating:
-
Aspirate laminin solution from coated plates.
-
Plate neurons at a density of 1.5-2.0 x 10^5 cells/cm² in pre-warmed plating medium (Neurobasal with B-27, GlutaMAX, and Pen-Strep).
-
-
Maintenance:
-
After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium.
-
Continue to replace half of the medium every 3-4 days.
-
Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: this compound Treatment of Primary Neurons
Materials:
-
This compound (stock solution in DMSO)
-
Mature primary neuron cultures (DIV 7-14)
-
Pre-warmed maintenance medium
Procedure:
-
Preparation of this compound dilutions:
-
Prepare a series of dilutions of this compound in maintenance medium. Based on HeLa cell data, a starting range of 0.1 µM to 5 µM is recommended.
-
Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
-
Treatment:
-
Carefully remove half of the medium from each well of the neuron culture.
-
Add an equal volume of the this compound-containing medium (or vehicle control) to each well.
-
-
Incubation:
-
Incubate the cultures for the desired duration. For initial time-course experiments, time points between 2 and 24 hours are recommended.
-
Protocol 3: Analysis of Tau Dephosphorylation by Western Blot
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404), anti-total-Tau (e.g., Tau-5), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis:
-
After treatment, wash the neurons once with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phospho-tau signal to total tau and the loading control.
-
Protocol 4: Assessment of Neuronal Viability
MTT Assay:
-
After this compound treatment, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
LDH Assay:
-
Collect the culture medium after treatment.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions to measure the amount of lactate dehydrogenase released from damaged cells.
Protocol 5: Immunocytochemical Analysis of Synaptic Integrity
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibodies: anti-MAP2 (dendritic marker), anti-Synapsin I or anti-VGLUT1 (presynaptic markers), anti-PSD-95 or anti-Homer1 (postsynaptic markers)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (nuclear stain)
Procedure:
-
Fixation:
-
After treatment, fix the neurons with 4% PFA for 15-20 minutes at room temperature.
-
-
Staining:
-
Wash with PBS and permeabilize/block for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours.
-
-
Imaging and Analysis:
-
Mount coverslips and acquire images using a fluorescence or confocal microscope.
-
Quantify synaptic density by counting the number of co-localized pre- and postsynaptic puncta along MAP2-positive dendrites. Analyze neurite length and branching as a measure of neuronal morphology.
-
Logical Relationships in this compound Application
The successful application of this compound in primary neurons relies on a logical progression of experiments to validate its effect and explore its biological consequences.
Caption: Logical progression of experiments for this compound studies.
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of protein phosphorylation in neuronal function and disease, paving the way for new discoveries and therapeutic strategies.
References
Protocol for Assessing PhosTAC7 Stability and Cellular Uptake
Application Note & Protocol
For Research Use Only.
Introduction
Phosphorylation-targeting chimeras (PhosTACs) are novel heterobifunctional molecules designed to hijack cellular machinery to induce the dephosphorylation of specific protein targets. PhosTAC7 is a PhosTAC that recruits the serine/threonine protein phosphatase 2A (PP2A) to dephosphorylate target proteins such as PDCD4, FOXO3a, and tau.[1] This targeted dephosphorylation offers a unique modality for modulating protein function and holds therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[1][2] Similar to PROTACs, the efficacy of a PhosTAC is dependent on its stability, cellular permeability, and ability to form a stable ternary complex with the target protein and the recruited phosphatase.
This document provides detailed protocols for assessing the chemical and metabolic stability of this compound, as well as for quantifying its cellular uptake. These protocols are essential for researchers and drug development professionals working to characterize and optimize PhosTAC molecules.
This compound Mechanism of Action
This compound functions by inducing proximity between PP2A and a target protein. It is composed of a ligand that binds to PP2A, a ligand that binds to the target protein (or a fusion tag like HaloTag), and a linker connecting the two. This induced proximity facilitates the dephosphorylation of the target protein by the catalytic subunit of PP2A.
Caption: this compound mechanism of action.
Section 1: this compound Stability Assessment
Assessing the stability of this compound is crucial to ensure its integrity and activity in experimental settings. This involves evaluating both its chemical stability in solution and its metabolic stability in the presence of liver enzymes.
Chemical Stability Protocol
This protocol determines the stability of this compound in a buffered solution over time, which is essential for establishing appropriate storage and handling conditions. High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of intact this compound remaining at various time points.
Experimental Workflow:
Caption: Workflow for chemical stability assessment.
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Incubation Solution:
-
Dilute the this compound stock solution in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the solution at a defined temperature (e.g., room temperature or 37°C).
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the incubation solution.
-
Immediately quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and store at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time.
-
Data Presentation:
| Time (hours) | Peak Area (arbitrary units) | % this compound Remaining |
| 0 | 1,000,000 | 100 |
| 1 | 995,000 | 99.5 |
| 2 | 989,000 | 98.9 |
| 4 | 975,000 | 97.5 |
| 8 | 950,000 | 95.0 |
| 24 | 880,000 | 88.0 |
| 48 | 790,000 | 79.0 |
Metabolic Stability Protocol
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which is a key determinant of its in vivo half-life. The protocol uses liver microsomes, which are subcellular fractions containing a high concentration of these enzymes.
Experimental Workflow:
Caption: Workflow for metabolic stability assessment.
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a this compound working solution (e.g., 1 µM) in the phosphate buffer.
-
Thaw liver microsomes (human or other species) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, combine the this compound working solution and the diluted microsomes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining this compound.
-
Use a suitable C18 column and a gradient elution method.
-
Optimize the mass spectrometer settings for the detection of this compound and the internal standard.
-
-
Data Analysis:
-
Determine the peak area ratio of this compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
Data Presentation:
| Time (min) | Peak Area Ratio (this compound/IS) | % this compound Remaining | ln(% Remaining) |
| 0 | 1.00 | 100 | 4.61 |
| 5 | 0.85 | 85 | 4.44 |
| 15 | 0.60 | 60 | 4.09 |
| 30 | 0.35 | 35 | 3.56 |
| 60 | 0.10 | 10 | 2.30 |
| Calculated t½ (min) | 25.5 | ||
| Calculated Clint (µL/min/mg) | 54.2 |
Section 2: this compound Cellular Uptake Assessment
Evaluating the extent to which this compound enters cells is critical for understanding its biological activity. This can be assessed quantitatively using LC-MS/MS or qualitatively/semi-quantitatively using fluorescence microscopy if a fluorescently labeled version of this compound is available.
Quantitative Cellular Uptake by LC-MS/MS
This protocol provides a robust method to determine the intracellular concentration of this compound.
Experimental Workflow:
References
Troubleshooting & Optimization
PhosTAC7 Technical Support Center: Optimizing Dephosphorylation
Welcome to the technical support center for PhosTAC7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal dephosphorylation of target proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Phosphorylation Targeting Chimera (PhosTAC). It is designed to selectively induce the dephosphorylation of target proteins by recruiting the serine/threonine protein phosphatase 2A (PP2A). This compound achieves this by forming a ternary complex between the target protein and the PP2A phosphatase, thereby bringing the enzyme into close proximity with its substrate to facilitate the removal of phosphate groups.[1][2][3]
Q2: Which proteins are known to be dephosphorylated by this compound?
A2: this compound has been shown to effectively dephosphorylate several key proteins, including Programmed Cell Death Protein 4 (PDCD4), Forkhead Box O3a (FOXO3a), and the microtubule-associated protein Tau.[1][2] This makes it a valuable tool for research in areas such as cancer and neurodegenerative diseases like Alzheimer's.
Q3: What is the recommended concentration range and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound are dependent on the specific cell line and target protein. However, effective dephosphorylation has been observed in a dose- and time-dependent manner. Based on published studies, a concentration range of 0.25 µM to 10 µM and an incubation time of 2 to 24 hours are recommended starting points for optimization. For instance, in HeLa cells, this compound has been shown to induce dephosphorylation of PDCD4 and Tau within this range.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM. It is recommended to store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Q5: Is there an inactive control available for this compound experiments?
A5: Yes, PhosTAC7F is an inactive analog of this compound. It is designed with a fluoroalkane modification that prevents it from binding to the HaloTag7 protein, thus inhibiting the formation of the ternary complex. PhosTAC7F serves as an excellent negative control to demonstrate that the observed dephosphorylation is a direct result of the PhosTAC-mediated ternary complex formation.
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Dephosphorylation | Suboptimal this compound Concentration: The concentration may be too low to induce efficient ternary complex formation. | Perform a dose-response experiment with this compound concentrations ranging from 0.25 µM to 10 µM to determine the optimal concentration for your specific cell line and target protein. |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe significant dephosphorylation. | Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 12, 16, and 24 hours) to identify the optimal incubation time. | |
| "Hook Effect": At very high concentrations, bifunctional molecules like PhosTACs can exhibit reduced efficacy due to the formation of binary complexes (PhosTAC-target or PhosTAC-phosphatase) instead of the productive ternary complex. | Test a wider range of concentrations, including lower concentrations than initially planned, to see if dephosphorylation improves. | |
| Low Expression of Target Protein or PP2A: The levels of the target protein or the PP2A phosphatase in your cell line may be insufficient. | Verify the expression levels of your target protein and key PP2A subunits (e.g., PP2A A and C subunits) via Western blot. Consider using a cell line with higher expression or overexpressing your target protein. | |
| Cell Permeability Issues: this compound may not be efficiently entering the cells. | While PhosTACs are generally designed to be cell-permeable, issues can arise. Consider using cellular uptake assays or consult literature for formulation strategies that may improve cell permeability. | |
| High Background Dephosphorylation in Control | Phosphatase Activity in Lysate: Endogenous phosphatases may be active during sample preparation, leading to dephosphorylation. | Ensure your lysis buffer contains a cocktail of phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample processing. |
| Variability Between Experiments | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cellular signaling and protein expression. | Maintain consistent cell culture practices. Ensure cells are seeded at the same density and harvested at a similar confluency for all experiments. |
| Inaccurate this compound Dilutions: Errors in preparing working solutions can lead to inconsistent results. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Off-Target Effects | Non-specific Recruitment of Other Phosphatases or Substrates: While designed to be selective, off-target effects are a possibility. | Use PhosTAC7F as a negative control to confirm that the observed effects are dependent on the specific ternary complex formation. Perform phosphoproteomic studies to assess global changes in phosphorylation. |
Experimental Protocols
General Protocol for this compound Treatment and Western Blot Analysis
This protocol provides a starting point for assessing this compound-mediated dephosphorylation in cultured cells.
Materials:
-
This compound and PhosTAC7F (inactive control)
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total target protein)
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 60-80%).
-
This compound Preparation: Prepare stock solutions of this compound and PhosTAC7F in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions in serum-free or complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and add the medium containing the various concentrations of this compound, PhosTAC7F, or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer with protease and phosphatase inhibitors, and incubate on ice for 20-30 minutes.
-
Protein Quantification: Scrape the cells and centrifuge to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of dephosphorylation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for optimizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of PhosTAC7 activity in cellular assays
Welcome to the technical support center for PhosTAC7. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Phosphorylation Targeting Chimera (PhosTAC), a heterobifunctional molecule designed to induce the dephosphorylation of specific target proteins within a cell. It functions by recruiting the serine/threonine protein phosphatase 2A (PP2A) to a target protein of interest, leading to its dephosphorylation.[1] This is achieved through the formation of a ternary complex consisting of this compound, the target protein (fused to a HaloTag), and a modified PP2A catalytic subunit (fused to FKBP12(F36V)).
Q2: What are the key components required for a successful this compound experiment?
A successful this compound experiment relies on a specially engineered cellular system. The essential components are:
-
This compound: The active molecule that mediates the formation of the ternary complex.
-
Target Protein Expression: The protein of interest must be expressed as a fusion protein with a HaloTag.
-
Phosphatase Expression: A modified catalytic subunit of PP2A (PP2A A) fused to the FKBP12(F36V) protein must be co-expressed in the cells.[2][3]
-
Control Compounds: An inactive version of this compound, such as PhosTAC7F, is a crucial negative control as it does not bind to the HaloTag and thus should not induce dephosphorylation.[2][3] Additionally, a known PP2A inhibitor like Okadaic acid can be used to confirm that the observed dephosphorylation is PP2A-dependent.
Q3: What are the primary cellular assays used to measure this compound activity?
The two primary assays to assess this compound activity are:
-
Western Blotting: This technique is used to detect the dephosphorylation of the target protein. A decrease in the signal from a phospho-specific antibody against the target protein, relative to the total protein level, indicates this compound activity.
-
Co-Immunoprecipitation (Co-IP) / HaloTrap Pulldown: This assay confirms the formation of the ternary complex. By pulling down the Halo-tagged target protein, you can blot for the presence of the FKBP12(F36V)-PP2A A fusion protein to verify their interaction in the presence of this compound.
Troubleshooting Guide
Problem 1: No dephosphorylation of the target protein is observed by Western Blot.
This is a common issue that can arise from several factors. Follow this step-by-step guide to identify the potential cause.
Step 1: Verify the Integrity and Storage of this compound
-
Question: Has the this compound compound been stored correctly?
-
Answer: this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months) to maintain its activity. Improper storage can lead to degradation of the compound.
Step 2: Confirm the Expression and Functionality of the Engineered Cellular System
-
Question: Are the Halo-tagged target protein and the FKBP12(F36V)-PP2A A fusion protein being expressed correctly in your cells?
-
Answer: Use Western blotting to confirm the expression of both fusion proteins at the expected molecular weights. It is crucial to have optimal expression levels for efficient ternary complex formation.
-
Question: Is the FKBP12(F36V)-PP2A A fusion protein active?
-
Answer: As a control, you can use a cell line expressing a mutant version of the PP2A A subunit, such as the P179R mutant. This mutant can still form a ternary complex with the target protein and this compound but is unable to induce dephosphorylation. If you observe dephosphorylation in your wild-type expressing cells but not in the P179R mutant cells, it suggests your fusion phosphatase is active.
Step 3: Optimize Experimental Conditions
-
Question: Are you using the optimal concentration and incubation time for this compound?
-
Answer: The effective concentration of this compound can vary depending on the target protein and cell line, but a general starting range is 0.25-10 µM. Incubation times typically range from 2 to 24 hours. It is recommended to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific system.
-
Question: Have you included the proper controls?
-
Answer: Always include a vehicle control (DMSO) and an inactive control like PhosTAC7F. PhosTAC7F has a fluoroalkane modification that prevents it from binding to the HaloTag, and therefore, it should not induce dephosphorylation. Observing a lack of activity with PhosTAC7F while seeing activity with this compound confirms the specificity of the effect.
Step 4: Investigate Ternary Complex Formation
-
Question: Is the ternary complex (Target-PhosTAC7-PP2A) forming?
-
Answer: If you have access to the necessary reagents, perform a HaloTrap pulldown assay. After treating your cells with this compound, lyse the cells and use HaloLink resin to pull down the Halo-tagged target protein. Then, perform a Western blot on the pulldown fraction to see if the FKBP12(F36V)-PP2A A fusion protein is co-precipitated. If it is not, this indicates a problem with ternary complex formation, which could be due to steric hindrance or other issues with your fusion proteins.
Problem 2: High background or non-specific effects are observed.
-
Question: Are you observing dephosphorylation in your negative control (vehicle or inactive compound) treated cells?
-
Answer: This could indicate that the basal phosphatase activity in your cells is high or that your target protein's phosphorylation is unstable. Ensure you are using phosphatase inhibitors in your lysis buffer for Western blotting. To confirm that the dephosphorylation is PP2A-mediated, treat cells with this compound in the presence of Okadaic acid, a potent PP2A inhibitor. Okadaic acid should block the dephosphorylation induced by this compound.
Quantitative Data Summary
| Parameter | Recommended Range | Target Protein(s) | Cell Line | Reference |
| This compound Concentration | 0.25 - 10 µM | PDCD4, Tau | HeLa | |
| 5 - 10 µM | FOXO3a | HeLa | ||
| Incubation Time | 2 - 24 hours | PDCD4, Tau | HeLa | |
| 3 - 8 hours | FOXO3a | HeLa | ||
| Okadaic Acid (PP2A Inhibitor) Concentration | 20 nM | Tau | HeLa |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Dephosphorylation
-
Cell Seeding and Treatment: Seed your engineered cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, PhosTAC7F (inactive control), and DMSO (vehicle control) for the optimized incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of your target protein and a primary antibody for the total target protein (as a loading control).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: HaloTrap Pulldown for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells expressing the Halo-tagged target protein and FKBP12(F36V)-PP2A A with 1-5 µM this compound, PhosTAC7F, or DMSO for 24 hours. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
HaloTrap Pulldown: Add HaloLink resin to the cleared lysates and incubate for 1-2 hours at 4°C with rotation to allow the Halo-tagged protein to bind to the resin.
-
Washing: Pellet the resin by centrifugation and wash it three times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting as described in Protocol 1. Probe the membrane with antibodies against the HaloTag (to confirm pulldown of the target protein) and an antibody that recognizes the FKBP12(F36V)-PP2A A fusion protein. The presence of the PP2A fusion protein in the this compound-treated sample, but not in the control samples, confirms the formation of the ternary complex.
Visualizations
Caption: Mechanism of this compound-induced dephosphorylation.
Caption: Workflow for assessing this compound activity.
Caption: Decision tree for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of PhosTAC7
Welcome to the technical support center for PhosTAC7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Phosphorylation Targeting Chimera (PhosTAC). It is designed to induce the dephosphorylation of specific target proteins by recruiting the serine/threonine protein phosphatase 2A (PP2A). Its mechanism of action involves the formation of a ternary complex between the target protein (engineered to contain a HaloTag7), this compound, and an FKBP12(F36V)-tagged PP2A subunit. This proximity-induced dephosphorylation allows for the specific modulation of a protein's phosphorylation state.
Q2: What are the known on-target proteins for this compound?
This compound has been shown to effectively induce the dephosphorylation of the following proteins when they are fused to a HaloTag7:
Q3: What is the recommended concentration range and incubation time for this compound?
The optimal concentration and incubation time for this compound can vary depending on the target protein and the specific experimental setup. However, based on published data, a general starting point would be:
-
Concentration: 0.25 µM to 10 µM
-
Incubation Time: 2 to 24 hours
It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific target and cell line.
Q4: How can I be sure that the observed dephosphorylation is due to the activity of this compound?
To confirm that the dephosphorylation is a direct result of this compound's mechanism, several control experiments are essential:
-
Inactive Control: Use PhosTAC7F, a non-HaloTag7 binding analog, to demonstrate that the ternary complex formation is necessary for dephosphorylation.
-
Phosphatase Inhibition: Treat cells with a PP2A inhibitor, such as okadaic acid, to show that the dephosphorylation is dependent on PP2A activity.
-
Mutant PP2A: Utilize a mutant form of the PP2A subunit (e.g., P179R) that cannot form a functional holoenzyme to confirm the necessity of a complete PP2A complex.
Q5: Can this compound lead to the degradation of the target protein?
Interestingly, in the case of the tau protein, this compound-induced dephosphorylation has been shown to correlate with accelerated tau protein downregulation. This suggests that for some proteins, altering the phosphorylation state can impact their stability.
Troubleshooting Guides
Issue 1: No or weak dephosphorylation of the target protein.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration or incubation time. | Perform a dose-response (e.g., 0.1 µM to 20 µM) and time-course (e.g., 2, 4, 8, 12, 24 hours) experiment to identify the optimal conditions. |
| Inefficient formation of the ternary complex. | Confirm the expression of both the HaloTag7-fused target protein and the FKBP12(F36V)-fused PP2A subunit by Western blot. Verify the interaction using a HaloTag pulldown assay. |
| Issues with cell lysis and sample preparation. | Use fresh lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation during sample preparation. Keep samples on ice at all times. |
| Problems with Western blot detection. | Use a high-quality phospho-specific antibody. Optimize antibody dilutions and incubation times. Use a sensitive chemiluminescent substrate, especially for low-abundance phosphoproteins. Block the membrane with BSA instead of milk, as milk contains phosphoproteins that can cause high background. |
Issue 2: High background or non-specific bands on the Western blot.
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding. | Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps. Include a control lane without the primary antibody. |
| Blocking buffer interference. | Avoid using milk as a blocking agent due to the presence of casein, a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. |
| Contamination. | Ensure that all buffers and reagents are freshly prepared and filtered. |
Issue 3: Suspected off-target effects.
| Possible Cause | Troubleshooting Step |
| Proximity-induced dephosphorylation of non-target proteins. | This compound recruits the broadly acting phosphatase PP2A. It is possible that other cellular proteins in close proximity to the ternary complex may be dephosphorylated. |
| Global cellular changes. | To assess the specificity of this compound, perform a global phosphoproteomic analysis using mass spectrometry on cells treated with this compound versus an inactive control (PhosTAC7F) and a vehicle control. This will help identify any unintended dephosphorylation events. |
| Confirmation of off-target effects. | If potential off-target proteins are identified, validate these findings using Western blotting with phospho-specific antibodies for those proteins. |
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times for On-Target Dephosphorylation
| Target Protein | Cell Line | Concentration Range | Incubation Time | Outcome | Reference |
| PDCD4 | HeLa | 0.25 - 10 µM | 2 - 24 h | Dose and time-dependent dephosphorylation at Ser67. | |
| FOXO3a | HeLa | 5 - 10 µM | 3 - 8 h | Alters phosphorylation kinetics and resists growth factor stimulation. | |
| Tau | HeLa | 0.25 - 1 µM | 24 h | Robust dephosphorylation at Thr231 and Thr181. |
Experimental Protocols
Protocol 1: Assessing On-Target Dephosphorylation by Western Blot
-
Cell Culture and Treatment:
-
Plate HeLa cells stably expressing your HaloTag7-target protein and FKBP12(F36V)-PP2A.
-
Treat the cells with the desired concentrations of this compound, PhosTAC7F (inactive control), and a vehicle control (DMSO) for the determined incubation time.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the results.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein.
-
Protocol 2: Confirming Ternary Complex Formation by HaloTag Pulldown
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, and 1% (v/v) NP40) with protease and phosphatase inhibitors.
-
-
Pulldown Assay:
-
Pre-wash HaloLink™ Resin with lysis buffer.
-
Incubate the cell lysates (e.g., 1 mg of total protein) with the pre-washed resin overnight at 4°C with gentle rotation.
-
Wash the resin three times with a wash buffer (e.g., 75 mM NaCl, 0.5 mM EDTA, 12.5 mM Tris-HCl, 0.5% (v/v) NP40).
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against the HaloTag, the FKBP12 tag, and the endogenous PP2A catalytic subunit.
-
Protocol 3: Global Phosphoproteomic Analysis to Identify Off-Target Effects
-
Sample Preparation:
-
Treat cells with this compound, PhosTAC7F, and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
Mass Spectrometry:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use bioinformatics software to identify and quantify the phosphopeptides.
-
Compare the phosphoproteomes of the this compound-treated samples to the control samples to identify any significantly dephosphorylated proteins other than the intended target.
-
Visualizations
Caption: Mechanism of action of this compound.
References
PhosTAC7 degradation and stability in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PhosTAC7 in their experiments. Here you will find troubleshooting guides and frequently asked questions related to the use, stability, and activity of this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Phosphorylation Targeting Chimera (PhosTAC). It is designed to selectively induce the dephosphorylation of specific target proteins within a cell. This compound functions by recruiting the serine/threonine protein phosphatase 2A (PP2A) to a target protein, forming a ternary complex. This proximity-induced event facilitates the removal of phosphate groups from the target protein, thereby modulating its activity or downstream signaling.[1][2]
Q2: What are the known targets of this compound?
This compound has been shown to effectively induce the dephosphorylation of several key proteins, including:
-
PDCD4 (Programmed Cell Death 4): Involved in the regulation of translation and apoptosis.[1][2]
-
FOXO3a (Forkhead box protein O3a): A transcription factor that regulates stress resistance, metabolism, and cell apoptosis.[1]
-
Tau protein: A microtubule-associated protein that is hyperphosphorylated in neurodegenerative diseases such as Alzheimer's disease.
Q3: How stable is this compound in cell culture media?
Q4: How should I store my this compound stock solution?
For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).
Troubleshooting Guide
Problem 1: No or low dephosphorylation of the target protein is observed.
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | The effect of this compound on target dephosphorylation is dose-dependent. If you are not observing the desired effect, consider performing a dose-response experiment. Effective concentrations typically range from 0.25 µM to 10 µM. |
| Insufficient Incubation Time | The kinetics of dephosphorylation can vary between different target proteins. For some targets, significant dephosphorylation may be observed as early as 2 hours, while for others, it may require up to 24 hours to reach maximal effect. Perform a time-course experiment to determine the optimal incubation time for your specific target and cell line. |
| Issues with Ternary Complex Formation | The formation of a stable ternary complex between the target protein, this compound, and PP2A is essential for its activity. Ensure that your cellular model expresses all the necessary components. The use of an inactive control, such as PhosTAC7F, which does not bind to the target protein, can help verify that the observed effect is due to ternary complex formation. |
| Cell Line Specific Effects | The efficiency of this compound can be influenced by the specific cellular context, including the expression levels of the target protein and PP2A subunits. It is advisable to confirm the expression of these components in your cell line of interest. |
| Incorrect Reagent Handling or Storage | Ensure that the this compound stock solution has been stored correctly as per the manufacturer's recommendations to prevent degradation. |
Problem 2: High background or off-target effects are observed.
| Possible Cause | Suggested Solution |
| This compound Concentration is too High | While PhosTACs are designed for high specificity, using excessively high concentrations may lead to off-target effects. Titrate down the concentration of this compound to the lowest effective concentration for your experiment. |
| Prolonged Incubation Time | Extended exposure to any small molecule can potentially lead to unintended cellular responses. Optimize the incubation time to the shortest duration that produces the desired level of dephosphorylation. |
Experimental Protocols
Protocol 1: Assessment of Target Protein Dephosphorylation by Western Blot
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.25, 0.5, 1, 5, 10 µM) for the desired incubation time (e.g., 2, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and an inactive control (e.g., PhosTAC7F) where appropriate.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein.
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total target protein as a loading control. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Protocol 2: Verification of Ternary Complex Formation by HaloTrap Pulldown Assay
This protocol assumes your target protein is tagged with a HaloTag.
-
Cell Treatment: Treat HeLa cells stably expressing Halo-tagged target protein and FKBP12(F36V)-PP2A A with this compound (e.g., 5 µM) or a control compound for 24 hours.
-
Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer.
-
HaloTrap Pulldown:
-
Incubate the cell lysates with HaloTrap agarose beads to capture the Halo-tagged target protein and any interacting partners.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the PP2A A subunit and the HaloTag to confirm the co-precipitation of PP2A with the target protein in the presence of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing protein dephosphorylation.
Quantitative Data Summary
Table 1: Effect of this compound on PDCD4 Dephosphorylation
| Concentration (µM) | Incubation Time (h) | % Dephosphorylation (Serine 67) | Reference |
| 10 | 12 | ~50% (DePhos50) | |
| Not specified | 8 | Significant reduction | |
| Not specified | 16 | ~90% (DePhosMax) |
Table 2: Effect of this compound on Tau Dephosphorylation
| Concentration (µM) | Incubation Time (h) | % Dephosphorylation (pT231) | Reference |
| 1 | 2 | ~50% | |
| 1 | 24 | ~75% (DPmax_24h) |
Table 3: Effect of this compound on FOXO3a Dephosphorylation
| Concentration | Incubation Time | % Dephosphorylation (Serine 318/321) | Reference |
| Not specified | Not specified | ~30% |
Note: The dephosphorylation percentages are approximate values derived from the cited literature and may vary depending on the specific experimental conditions and cell line used.
References
Technical Support Center: PhosTAC7-Mediated Dephosphorylation
Welcome to the technical support center for PhosTAC7. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound for targeted protein dephosphorylation.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Phosphorylation Targeting Chimera (PhosTAC). It is designed to selectively induce the dephosphorylation of target proteins by recruiting a specific phosphatase. This compound operates by forming a ternary complex between the target protein and the serine/threonine protein phosphatase 2A (PP2A), thereby bringing the phosphatase in close proximity to the phosphorylated substrate to facilitate the removal of phosphate groups.[1][2] This "event-driven" mechanism is analogous to the action of PROTACs in targeted protein degradation and can lead to a sustained dephosphorylation effect.[2][3]
2. Which proteins are known targets of this compound?
This compound has been shown to effectively dephosphorylate the following proteins by recruiting PP2A:
-
Programmed Cell Death Protein 4 (PDCD4)[1]
-
Forkhead box O3a (FOXO3a)
-
Tau protein
3. What are the potential advantages of using PhosTACs over kinase inhibitors?
PhosTACs offer several potential advantages over traditional kinase inhibitors. While kinase inhibitors block the activity of kinases, they are often associated with off-target effects and the development of drug resistance. PhosTACs, on the other hand, provide a novel modality to counteract hyperphosphorylation by directly removing phosphate groups from specific target proteins. This approach may offer a way to overcome resistance mechanisms that have developed against kinase inhibitors. Additionally, because PhosTACs act catalytically, they can induce the dephosphorylation of multiple target protein molecules, potentially leading to a more durable effect.
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: No or low dephosphorylation of the target protein is observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Titrate this compound concentration. Effective concentrations have been reported in the range of 0.25-10 µM. |
| Insufficient Incubation Time | Optimize the incubation time. Significant dephosphorylation can be observed as early as 2 hours, with maximal effects often seen at 16-24 hours. |
| Low Expression of Target Protein or PP2A | Confirm the expression levels of both the target protein and the PP2A scaffold (PPP2R1A) and catalytic (PPP2CA) subunits in your cell line via Western blot or proteomics. |
| Compromised this compound Integrity | Ensure proper storage of this compound stock solutions (e.g., dissolved in DMSO at -20°C or -80°C) to prevent degradation. |
| Inefficient Ternary Complex Formation | Verify ternary complex formation using a HaloTrap or similar pulldown assay if your target protein is Halo-tagged. The linker length of the PhosTAC is crucial for stable ternary complex formation. |
| High Kinase Activity | If the target protein is rapidly re-phosphorylated, consider co-treatment with a relevant kinase inhibitor to shift the balance towards dephosphorylation. |
| Cell Line Specific Effects | The cellular environment can influence PhosTAC efficacy. Consider testing in a different cell line known to be responsive to this compound, such as HeLa cells. |
Issue 2: High background or off-target effects are observed.
| Potential Cause | Troubleshooting Step |
| This compound Concentration Too High | Reduce the concentration of this compound to the lowest effective dose to minimize off-target effects. |
| Non-specific Binding | Use an inactive control molecule, such as PhosTAC7F, which is incapable of forming the ternary complex, to distinguish between specific and non-specific effects. |
| Global Phosphatase Activation | PhosTACs are designed for targeted recruitment. To confirm the effect is target-specific, include a negative control cell line that does not express the target protein. |
Issue 3: Difficulty in detecting changes in phosphorylation status.
| Potential Cause | Troubleshooting Step |
| Antibody Quality | Use high-quality, phospho-specific antibodies that have been validated for your application (e.g., Western blot, mass spectrometry). |
| Sample Preparation Issues | During cell lysis and protein extraction, it is critical to use a lysis buffer supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate) to preserve the phosphorylation status of your protein of interest. |
| Low Stoichiometry of Phosphorylation | Consider enriching for phosphopeptides before mass spectrometry analysis to improve detection of low-abundance phosphorylation events. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound.
Table 1: Effective Concentrations and Incubation Times for this compound
| Target Protein | Cell Line | Concentration Range (µM) | Incubation Time | Outcome |
| PDCD4/tau | HeLa | 0.25 - 10 | 2 - 24 hours | Dose and time-dependent dephosphorylation. |
| FOXO3a | HeLa | 5 - 10 | 3 - 8 hours | Altered phosphorylation kinetics. |
| Halo-PDCD4 | HeLa | 5 | 8 - 16 hours | 90% maximum dephosphorylation at ~16 hours. |
| Tau | HeLa | 1 | 2 - 24 hours | ~50% dephosphorylation at 2 hours, maximal at 24 hours. |
Table 2: this compound-Mediated Dephosphorylation Efficacy
| Target Protein | Phospho-site | This compound Concentration (µM) | Incubation Time | % Dephosphorylation |
| PDCD4 | Serine 67 & 457 | 5 | 16 hours | ~90% |
| FOXO3a | Serine 318/321 | Not specified | Not specified | ~30% |
| Tau | Threonine 231 | 1 | 24 hours | ~75% |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C or -80°C. On the day of the experiment, perform serial dilutions of this compound in serum-free or complete growth media to the desired final concentrations.
-
Cell Treatment: Remove the existing media from the cells and add the media containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as a BCA assay.
-
Downstream Analysis: The protein lysates are now ready for downstream analysis such as Western blotting or mass spectrometry.
Protocol 2: Western Blot Analysis of Target Protein Dephosphorylation
-
Sample Preparation: Normalize the protein concentrations of the cell lysates and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein and a primary antibody for the total target protein (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Mechanism of this compound-mediated dephosphorylation.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for PhosTAC7 control experiments
Welcome to the technical support center for PhosTAC7. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Phosphorylation Targeting Chimera (PhosTAC). It is designed to induce the dephosphorylation of a target protein by recruiting a phosphatase. This compound specifically recruits the serine/threonine phosphatase PP2A to the protein of interest, leading to the removal of phosphate groups and modulation of the protein's activity.[1][2][3] This mechanism is analogous to PROTACs, which induce protein degradation.[1][4]
Q2: What are the key negative controls for a this compound experiment?
A2: To ensure the specificity and mechanism of action of this compound, the following negative controls are essential:
-
Inactive PhosTAC control (PhosTAC7F): This is a crucial negative control as it is structurally similar to this compound but is unable to form the ternary complex between the target protein and the phosphatase. It should not induce dephosphorylation.
-
Phosphatase-dead or mutant control: Expressing a mutant form of the recruited phosphatase that is catalytically inactive or unable to form a functional complex (e.g., PP2A A subunit P179R mutant) can demonstrate that the observed dephosphorylation is dependent on the phosphatase's activity.
-
Vehicle control (DMSO): As PhosTACs are typically dissolved in DMSO, a vehicle-only control is necessary to account for any effects of the solvent on the cells.
-
Phosphatase inhibitor control (Okadaic Acid): Treatment with a phosphatase inhibitor, such as okadaic acid for PP2A, should rescue the this compound-induced dephosphorylation, confirming the involvement of the recruited phosphatase.
Q3: How do I confirm that this compound is forming a ternary complex?
A3: Ternary complex formation can be confirmed using co-immunoprecipitation (co-IP) or pulldown assays. For instance, if your target protein is tagged (e.g., with a HaloTag), you can perform a pulldown for the tagged protein and then use western blotting to detect the presence of the recruited phosphatase (e.g., PP2A subunits) in the precipitate.
Q4: What are the typical concentrations and treatment times for this compound?
A4: The optimal concentration and treatment time for this compound can vary depending on the cell line and the target protein. However, published studies have shown effective dephosphorylation of PDCD4 and Tau in HeLa cells with this compound concentrations ranging from 0.25 to 10 µM and treatment times from 2 to 24 hours. For FOXO3a, concentrations of 5-10 µM for 3-8 hours have been used. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments.
Issue 1: No dephosphorylation of the target protein is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration or treatment time. | Perform a dose-response (e.g., 0.1, 1, 5, 10, 25 µM) and time-course (e.g., 2, 4, 8, 12, 24 hours) experiment to identify the optimal conditions. |
| Low expression of the target protein or the recruited phosphatase. | Confirm the expression levels of both the target protein and the relevant phosphatase subunits (e.g., PP2A A, C) in your cell line by western blot. |
| Inefficient ternary complex formation. | Verify ternary complex formation using a co-immunoprecipitation or pulldown assay. If the complex is not forming, consider optimizing the linker length of the PhosTAC. |
| Issues with western blot protocol for phosphorylated proteins. | Ensure you are using appropriate buffers (TBST instead of PBS-T), a suitable blocking agent (BSA instead of milk), and phosphatase inhibitors in your lysis buffer. Always run a positive control for the phosphorylated protein if available. |
| Degraded this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles. |
Issue 2: The inactive control, PhosTAC7F, shows dephosphorylation activity.
| Possible Cause | Troubleshooting Step |
| Contamination of PhosTAC7F stock. | Prepare a fresh dilution of PhosTAC7F from a new stock. |
| Off-target effects. | While PhosTAC7F is designed to be inactive, off-target effects at high concentrations cannot be completely ruled out. Perform a dose-response experiment with PhosTAC7F to see if the effect is concentration-dependent. |
| Experimental variability. | Repeat the experiment with careful attention to consistent cell seeding, treatment, and lysis. |
Issue 3: High background on western blots for phosphorylated proteins.
| Possible Cause | Troubleshooting Step |
| Blocking agent. | Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. |
| Antibody concentration. | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background. |
| Washing steps. | Increase the number and/or duration of washing steps with TBST after antibody incubations to remove non-specific binding. |
| Buffer composition. | Use Tris-buffered saline with Tween-20 (TBST) instead of phosphate-buffered saline (PBS), as the phosphate in PBS can interfere with the detection of phosphorylated proteins. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound-mediated dephosphorylation from published studies.
Table 1: this compound Dose-Response on PDCD4 Dephosphorylation
| This compound Concentration | Treatment Time | Cell Line | Dephosphorylation of p-PDCD4 (Ser67) | Reference |
| 10 µM | 12 hours | HeLa | ~50% (DePhos50) |
Table 2: this compound Time-Course on PDCD4 Dephosphorylation
| This compound Concentration | Treatment Time | Cell Line | Dephosphorylation of p-PDCD4 (Ser67 & Ser457) | Reference |
| 5 µM | 8 hours | HeLa | Significant reduction | |
| 5 µM | 16 hours | HeLa | ~90% (DePhosMax) |
Table 3: this compound Time-Course on Tau Dephosphorylation
| This compound Concentration | Treatment Time | Cell Line | Dephosphorylation of p-Tau (Thr181 & Thr231) | Reference |
| 1 µM | 2 hours | HeLa | ~50% | |
| 1 µM | 24 hours | HeLa | Maximal dephosphorylation (~75% for pT231) |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound and Controls
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare stock solutions of this compound and PhosTAC7F in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions in serum-free or complete media to the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and add the media containing the PhosTACs or controls (DMSO vehicle, PhosTAC7F).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Proceed with western blot analysis to assess the phosphorylation status of the target protein.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein or a loading control (e.g., GAPDH, β-actin).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound recruits PP2A to a phosphorylated target protein, inducing dephosphorylation.
Caption: Workflow for key control experiments to validate this compound activity.
Caption: this compound reverses Akt/S6K-mediated phosphorylation and inactivation of PDCD4.
References
PhosTAC7 Technical Support Center: Interpreting Unexpected Results
Welcome to the PhosTAC7 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule known as a Phosphorylation Targeting Chimera (PhosTAC). It works by inducing proximity between a target protein fused to a HaloTag7 and the serine/threonine phosphatase PP2A. This is achieved by this compound simultaneously binding to the HaloTag7 on the target protein and an FKBP12(F36V) tag fused to the PP2A phosphatase. The resulting ternary complex (Target-PhosTAC7-PP2A) facilitates the dephosphorylation of the target protein.[1][2]
Q2: What is the purpose of the inactive control, PhosTAC7F?
A2: PhosTAC7F is a crucial negative control for your experiments. It contains a fluoroalkane modification that prevents it from binding to the HaloTag7.[2] Therefore, it cannot induce the formation of the ternary complex. Any observed dephosphorylation with this compound should be absent when using PhosTAC7F, confirming that the effect is dependent on the formation of the Target-PhosTAC7-PP2A complex.[2][3]
Q3: I am not observing any dephosphorylation of my target protein. What are the possible causes?
A3: Lack of dephosphorylation can stem from several factors:
-
Inefficient Ternary Complex Formation: The core of this compound's function is the formation of a stable ternary complex. Issues with the expression or stability of either the HaloTag7-fused target protein or the FKBP12(F36V)-fused PP2A can prevent this.
-
Suboptimal this compound Concentration: The concentration of this compound is critical. Too low a concentration may not be sufficient to induce complex formation, while excessively high concentrations can lead to the "hook effect," where binary complexes (Target-PhosTAC7 or this compound-PP2A) predominate, preventing the formation of the ternary complex.
-
Cellular Factors: The specific cellular environment, including the expression levels of endogenous interacting partners or the accessibility of the phosphorylation site, can influence the efficiency of dephosphorylation.
Q4: The dephosphorylation effect is weaker than expected. How can I optimize my experiment?
A4: To enhance the dephosphorylation effect:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific target and cell line.
-
Time-Course Experiment: Conduct a time-course experiment to identify the incubation time that yields the maximal dephosphorylation.
-
Verify Protein Expression: Ensure robust expression of both the HaloTag7-target and FKBP12(F36V)-PP2A fusion proteins via Western blot.
Q5: I am observing unexpected changes in other proteins' phosphorylation states. Could this be an off-target effect?
A5: While PhosTACs are designed for specificity, off-target effects are possible. Unexpected phosphorylation changes in other proteins could be due to:
-
Non-specific recruitment of other phosphatases or phosphorylated proteins to the complex.
-
Downstream effects of your target protein's dephosphorylation. To investigate this, you can perform proteomic studies to analyze global phosphorylation changes in response to this compound treatment.
Troubleshooting Guide
This guide addresses specific unexpected outcomes in a question-and-answer format.
Issue 1: No Dephosphorylation Observed
Question: My Western blot shows no change in the phosphorylation status of my target protein after this compound treatment, but my positive controls worked. What should I check?
| Potential Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | Verify the formation of the ternary complex using a HaloTrap pulldown assay followed by Western blot for the target protein and the PP2A subunit. |
| Low Expression of Fusion Proteins | Confirm the expression levels of both the HaloTag7-fused target and FKBP12(F36V)-PP2A by Western blot. |
| "Hook Effect" | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 25 µM) to identify the optimal concentration. |
| Inactive this compound | Ensure the this compound compound has been stored correctly and is not degraded. |
| Phosphatase Activity is Inhibited | Ensure your lysis and wash buffers do not contain high concentrations of phosphatase inhibitors that would counteract the effect of the recruited PP2A. |
Issue 2: High Background in Western Blots
Question: My Western blots for phosphorylated proteins have high background, making it difficult to interpret the results. How can I reduce the background?
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the number and duration of washes. Optimize the blocking buffer (e.g., use 5% BSA in TBST for phospho-antibodies). |
| High Concentration of Secondary Antibody | Titrate the secondary antibody to determine the optimal dilution. |
| Membrane Type | Use PVDF membranes, which are generally recommended for phospho-protein detection. |
Issue 3: Inconsistent Results Between Replicates
Question: I am getting variable results between my experimental replicates. What could be causing this inconsistency?
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding or Treatment | Ensure uniform cell seeding density and accurate addition of this compound to each well/dish. |
| Variability in Protein Extraction | Standardize the protein extraction protocol, ensuring complete cell lysis and consistent sample handling. |
| Uneven Transfer in Western Blotting | Verify complete and even protein transfer from the gel to the membrane using a stain like Ponceau S. |
Experimental Protocols
This compound Treatment and Cell Lysis
This protocol describes the general procedure for treating cells with this compound and preparing cell lysates for downstream analysis.
-
Cell Seeding: Seed cells in the appropriate culture plates and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution to the desired final concentration in cell culture media.
-
Treatment: Treat the cells with the this compound-containing media. Include appropriate controls such as a vehicle control (DMSO) and an inactive control (PhosTAC7F).
-
Incubation: Incubate the cells for the desired duration (e.g., 2 to 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.
HaloTrap Pulldown Assay
This assay is used to confirm the formation of the ternary complex.
-
Lysate Preparation: Prepare cell lysates from cells treated with DMSO, this compound, or PhosTAC7F as described above.
-
Bead Preparation: Resuspend the HaloTrap agarose beads and wash them with lysis buffer.
-
Pulldown: Add the cell lysate to the washed beads and incubate overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with a wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blot using antibodies against the HaloTag, your protein of interest, and the PP2A subunit.
Western Blotting for Phosphorylated Proteins
This protocol outlines the key steps for detecting changes in protein phosphorylation.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of your target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) or the total protein level of your target.
Data Presentation
| Parameter | This compound Concentration | Incubation Time | Expected Outcome | Reference |
| PDCD4 Dephosphorylation | 0.25 - 10 µM | 2 - 24 hours | Dose- and time-dependent dephosphorylation at Ser67. | |
| FOXO3a Dephosphorylation | 5 - 10 µM | 3 - 8 hours | Altered phosphorylation kinetics. | |
| Tau Dephosphorylation | 0.25 - 10 µM | 2 - 24 hours | Dose- and time-dependent dephosphorylation. | |
| Ternary Complex Formation | 1 - 5 µM | 24 hours | Formation of Halo-target/FKBP12(F36V)-PP2A A complex. | |
| Sustained Effect | 0.5 µM | 24h + washout | Significant dephosphorylation maintained for 24-48h post-washout. |
Visualizations
Caption: Mechanism of this compound-induced protein dephosphorylation.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
PhosTAC7 Ternary Complex Validation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating PhosTAC7-induced ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Phosphorylation Targeting Chimera (PhosTAC). It is designed to induce the dephosphorylation of specific target proteins by recruiting the serine/threonine protein phosphatase 2A (PP2A).[1][2] Its mechanism of action relies on the formation of a ternary complex, bringing the target protein and the PP2A phosphatase into close proximity, thereby facilitating the removal of phosphate groups from the target protein.[2][3][4]
Q2: Which proteins are targeted by this compound?
A2: this compound has been shown to dephosphorylate several proteins, including Programmed Cell Death 4 (PDCD4), Forkhead box O3a (FOXO3a), and the tau protein. This makes it a valuable research tool for studying cellular signaling pathways implicated in cancer and neurodegenerative diseases.
Q3: Why is validating ternary complex formation crucial?
A3: The formation of the ternary complex (Target Protein-PhosTAC7-PP2A) is the cornerstone of this compound's activity. Validating this complex is essential to confirm that the observed dephosphorylation is a direct result of the induced proximity mechanism and not due to off-target effects. The stability and efficiency of ternary complex formation often correlate with the potency of the PhosTAC.
Q4: What are the primary methods to validate this compound-induced ternary complex formation?
A4: A variety of biophysical and cellular assays can be employed.
-
Biophysical (In Vitro) Assays: These methods use purified proteins to characterize the direct binding events. Key techniques include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and proximity-based assays like AlphaLISA and Time-Resolved Fluorescence Energy Transfer (TR-FRET).
-
Cellular (In-Cell) Assays: These methods confirm ternary complex formation within a cellular environment. Common approaches include Co-immunoprecipitation (Co-IP), pull-down assays (e.g., HaloTrap), and NanoBRET™ (Nano-bioluminescence Resonance Energy Transfer). Downstream functional outcomes, such as target dephosphorylation, are typically assessed by Western Blotting.
Troubleshooting Guide
This section addresses common issues encountered during the experimental validation of this compound-induced ternary complex formation.
| Problem | Potential Cause | Troubleshooting & Optimization |
| No or low target dephosphorylation observed. | Inefficient ternary complex formation: The this compound molecule may not effectively bridge the target protein and PP2A. | Optimize this compound Concentration: High concentrations can lead to a "hook effect" where binary complexes (Target-PhosTAC7 or PP2A-PhosTAC7) dominate. Perform a dose-response experiment to identify the optimal concentration. Assess Linker Length: The linker is critical for stable ternary complex formation. If possible, test analogs with different linker lengths. |
| Low protein expression: The levels of the target protein or PP2A in the cell line may be insufficient. | Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the target protein and PP2A in your cell model. | |
| Issues with cellular uptake or stability of this compound: The compound may not be cell-permeable or could be rapidly metabolized. | Assess Cell Permeability and Stability: Utilize cellular thermal shift assays (CETSA) or NanoBRET™ to confirm target engagement in live cells. Use LC-MS/MS to measure the stability of this compound in cell culture medium and lysates. | |
| "Hook effect" observed in dose-response curves of proximity assays (e.g., AlphaLISA, NanoBRET™). | High this compound concentration: At high concentrations, the formation of binary complexes is favored over the ternary complex, leading to a decrease in the proximity signal. | Titrate this compound: Perform a wide concentration range to fully characterize the bell-shaped curve. Adjust Protein Concentrations: Optimizing the concentrations of the target protein and PP2A can shift the hook effect to higher this compound concentrations. |
| Inconsistent results between biophysical and cellular assays. | Different experimental conditions: In vitro assays with purified proteins may not fully recapitulate the complex cellular environment. | Validate with Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET™, Co-IP) assays to confirm ternary complex formation. |
| Difficulty interpreting SPR/BLI sensorgrams for ternary complex formation. | Complex binding kinetics: The sensorgrams may not fit a simple 1:1 binding model due to multi-step binding events or conformational changes. | Optimize Assay Setup: Ensure high-quality, monodisperse proteins. Test different immobilization strategies and protein concentrations. Consider using kinetic analysis software that can fit more complex binding models. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate this compound-induced ternary complex formation.
Co-immunoprecipitation (Co-IP) and Western Blot
This cellular assay determines if the target protein and PP2A interact in the presence of this compound within cells.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the target protein or a tag (e.g., HaloTag) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and the PP2A subunit to detect their presence in the immunoprecipitated complex.
-
Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This in vitro assay measures the proximity between the target protein and PP2A induced by this compound.
Protocol:
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., His-tagged target protein and GST-tagged PP2A).
-
Prepare a serial dilution of this compound.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the tagged target protein, tagged PP2A, and the this compound dilution series.
-
Include controls such as no this compound, no target protein, and no PP2A.
-
-
Incubation: Incubate the mixture at room temperature to allow for ternary complex formation.
-
Addition of Beads: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST). Incubate in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the this compound concentration. A bell-shaped curve is indicative of ternary complex formation and the "hook effect".
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative in vitro technique that measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Prepare purified target protein and PP2A in the same dialysis buffer.
-
Dissolve this compound in the same buffer.
-
-
Binary Binding Experiments (Controls):
-
Titrate this compound into the target protein to determine their binding affinity.
-
Titrate this compound into PP2A to determine their binding affinity.
-
-
Ternary Complex Formation Experiment:
-
Saturate the PP2A solution with this compound.
-
Titrate this binary complex into the target protein solution in the ITC cell.
-
-
Data Analysis:
-
Analyze the resulting thermograms to calculate the thermodynamic parameters for the formation of the ternary complex.
-
A significant increase in binding affinity in the ternary experiment compared to the binary interactions indicates positive cooperativity.
-
Data Presentation
Table 1: Summary of Quantitative Data from Biophysical Assays
| Assay | Parameter Measured | Typical Value Range | Significance |
| ITC | Dissociation Constant (KD) | nM to µM | Measures binding affinity. A lower KD indicates stronger binding. |
| Cooperativity (α) | α > 1 (positive) α < 1 (negative) α = 1 (no cooperativity) | Quantifies the influence of one binding event on the other. | |
| SPR/BLI | Association Rate (ka) | 103 to 107 M-1s-1 | Rate of complex formation. |
| Dissociation Rate (kd) | 10-5 to 10-2 s-1 | Rate of complex dissociation; indicates stability. | |
| AlphaLISA | EC50 | nM to µM | Concentration of this compound that gives half-maximal signal. |
| Max Signal | Arbitrary Units | Indicates the maximal level of ternary complex formation under the assay conditions. | |
| Western Blot | % Dephosphorylation | 0 - 100% | Measures the functional outcome of ternary complex formation. |
Visualizations
Caption: Mechanism of this compound-induced dephosphorylation.
Caption: Experimental workflow for Co-immunoprecipitation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: PhosTAC7 vs. PROTACs for Protein Function Modulation
In the landscape of targeted therapeutics, the ability to precisely modulate the function of specific proteins is paramount. For years, Proteolysis Targeting Chimeras (PROTACs) have dominated this field, offering a powerful strategy to eliminate disease-causing proteins. However, a newer technology, Phosphorylation Targeting Chimeras (PhosTACs), is emerging as a compelling alternative, designed not to destroy, but to functionally alter proteins by manipulating their phosphorylation state. This guide provides an objective comparison of PhosTAC7, a specific Phosphatase Targeting Chimera, and the well-established PROTAC technology, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Chimeras
At their core, both PROTACs and PhosTACs are heterobifunctional molecules designed to bring two proteins into close proximity. However, the nature of the recruited protein and the ultimate biological outcome are fundamentally different.
PROTACs: Targeted Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2] A PROTAC molecule consists of two key ligands connected by a linker: one binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity results in the formation of a stable ternary complex, leading to the poly-ubiquitination of the POI.[2] The cell recognizes this ubiquitin "tag" as a signal for destruction, leading to the degradation of the POI by the proteasome. This event is catalytic, as the PROTAC molecule is released after ubiquitination and can engage another target protein.
PhosTACs: Targeted Protein Dephosphorylation
In contrast, PhosTACs are engineered to modulate a protein's function without eliminating it. They achieve this by recruiting a phosphatase to the target phosphoprotein. This compound, for example, is a heterobifunctional molecule that recruits the serine/threonine protein phosphatase 2A (PP2A) to specific substrates like PDCD4, FOXO3a, and Tau. Similar to PROTACs, this compound induces the formation of a ternary complex (Target Protein-PhosTAC-Phosphatase), which facilitates the removal of phosphate groups from the target protein. This dephosphorylation event can alter the protein's activity, localization, or interaction with other proteins, offering a nuanced approach to functional modulation that can result in either a gain or loss of function. Like PROTACs, PhosTACs are thought to operate via an "event-driven model," allowing a single molecule to catalytically dephosphorylate multiple target proteins.
Quantitative Performance Comparison
Direct, head-to-head comparisons of PhosTACs and PROTACs targeting the same protein in the same experimental system are still emerging in the literature. However, by examining data from key studies, we can draw objective comparisons of their efficacy.
This compound Performance Data
Studies on this compound have demonstrated its ability to induce potent and sustained dephosphorylation of its targets.
| Target Protein | Cell Line | Parameter | Value | Incubation Time | Reference |
| PDCD4 | HeLa | DePhos50 | ~10 µM | 12 hours | |
| PDCD4 | HeLa | DePhosMax | ~90% | ~16 hours | |
| Tau | HeLa | Sustained Dephosphorylation | Maintained for 48h post-washout | 24 hours (treatment) | |
| FOXO3a | HeLa | Dephosphorylation | ~30% | Not Specified |
PROTAC Performance Data (Example: Tau Protein)
PROTACs have been developed to target the Tau protein, which is also a target of this compound.
| PROTAC Name | Target Protein | Cell Line | Parameter | Value | Incubation Time | Reference |
| C004019 | Tau | HEK293-hTau | DC50 | 7.9 nM | Not Specified | |
| QC-01-175 | Tau | Patient-derived neurons | Effective Concentration | 100 nM - 1 µM | Not Specified |
Note: The data presented above is compiled from different studies and experimental systems. A direct comparison of potency (DePhos50 vs. DC50) should be made with caution due to variations in cell lines, experimental conditions, and the intrinsic differences between measuring dephosphorylation and degradation.
Experimental Protocols
Accurate evaluation of PhosTAC and PROTAC performance relies on robust experimental methodologies. Below are key protocols cited in the foundational studies.
Experimental Workflow: PhosTAC/PROTAC Evaluation
Western Blotting for Phosphorylated Proteins
This protocol is essential for quantifying the dephosphorylation induced by PhosTACs and the degradation induced by PROTACs.
Materials:
-
Lysis Buffer: 150 mM NaCl, 1 mM EDTA, 25 mM Tris-HCl, 1% (v/v) NP-40, 1% (w/v) SDS.
-
Protease and Phosphatase Inhibitor Cocktails (e.g., Roche cOmplete and PhosStop).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary antibodies (phospho-specific and total protein).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Lysis: Treat cells as per the experimental design. Wash cells with ice-cold PBS and lyse with Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Lysate Preparation: Scrape the cells and pass the lysate through a 22G needle 15 times. Centrifuge at 15,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 10-20 µg of protein with 2x SDS-PAGE sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.
HaloTrap Pulldown Assay for Ternary Complex Formation
This protocol is used to confirm that the PhosTAC or PROTAC induces the formation of a ternary complex.
Materials:
-
HeLa cells stably expressing Halo-tagged target protein and relevant fusion proteins (e.g., FKBP12(F36V)-PP2A A).
-
Lysis Buffer (as above).
-
Wash Buffer: 75 mM NaCl, 0.5 mM EDTA, 12.5 mM Tris-HCl, 0.5% (v/v) NP-40.
-
HaloTrap Agarose beads (e.g., from Chromotek).
-
2x SDS sample buffer.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PhosTAC, PROTAC, or DMSO vehicle for the indicated time (e.g., 24 hours). Lyse the cells as described in the Western Blot protocol.
-
Bead Preparation: Pre-wash 25 µL of HaloTrap agarose beads with lysis buffer.
-
Immunoprecipitation: Incubate 1 mg of cell lysate with the pre-washed beads in a total volume of 500 µL. Rotate gently at 4°C overnight (16 hours).
-
Washing: Spin down the beads at 2,500 x g for 5 minutes at 4°C. Discard the supernatant. Wash the beads three times with 500 µL of Wash Buffer.
-
Elution: After the final wash, remove all supernatant. Add 2x SDS sample buffer to the beads and boil at 95°C for 5 minutes to elute the protein complexes.
-
Analysis: Analyze the eluted samples by Western Blot using antibodies against the target protein and the recruited protein (e.g., PP2A A or E3 ligase) to confirm co-precipitation.
Conclusion: Choosing the Right Tool for the Job
The emergence of PhosTAC technology, exemplified by this compound, represents a significant expansion of the toolbox for modulating protein function. While PROTACs offer an effective strategy for the complete removal of a target protein, PhosTACs provide a more nuanced approach, allowing for the fine-tuning of protein activity through dephosphorylation.
-
PROTACs are ideal for diseases driven by the presence of a pathogenic protein, where complete elimination is the therapeutic goal. Their catalytic nature allows for sustained degradation at low concentrations.
-
PhosTACs open up new therapeutic avenues for diseases caused by aberrant protein hyperphosphorylation, such as in neurodegenerative disorders like Alzheimer's disease (targeting Tau) or in certain cancers. Crucially, they offer the unique ability to induce a gain-of-function, which is impossible with a degradation-based approach.
The choice between these two powerful technologies will ultimately depend on the specific biological context and the desired therapeutic outcome. As research progresses, direct comparative studies and the development of more diverse PhosTACs will further clarify their respective advantages and optimal applications in drug discovery and chemical biology.
References
Validating PhosTAC7 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PhosTAC7, a novel Phosphorylation Targeting Chimera (PhosTAC). This compound operates by recruiting the serine/threonine protein phosphatase 2A (PP2A) to specific protein targets, inducing their dephosphorylation.[1] This mechanism offers a promising therapeutic strategy for diseases driven by protein hyperphosphorylation, such as certain cancers and neurodegenerative disorders.
This document outlines the primary experimental approaches used to confirm this compound's mechanism of action and compares them with alternative technologies for assessing protein dephosphorylation and target engagement. Detailed experimental protocols and quantitative data are presented to aid researchers in designing and evaluating their own studies.
This compound Mechanism of Action: A Ternary Complex Formation
This compound is a heterobifunctional molecule designed to hijack the cell's own machinery to reverse protein phosphorylation. It achieves this by forming a ternary complex between the target protein and the PP2A phosphatase. This induced proximity facilitates the removal of phosphate groups from the target protein, thereby modulating its activity. The targeted dephosphorylation by this compound has been demonstrated for several key proteins, including Programmed Cell Death Protein 4 (PDCD4), Forkhead Box O3a (FOXO3a), and the microtubule-associated protein Tau.[1]
Caption: this compound mechanism of action.
Core Experimental Validation of this compound Target Engagement
The validation of this compound's cellular activity hinges on demonstrating both the formation of the ternary complex and the subsequent dephosphorylation of the target protein. The following methods are central to this validation process.
Ternary Complex Formation: Halo-tag Pulldown Assay
To confirm that this compound induces the formation of a stable ternary complex, a Halo-tag pulldown assay is frequently employed. In this system, the target protein is expressed as a fusion with a Halo-tag. Cells are treated with this compound, and the Halo-tagged protein is then "pulled down" from the cell lysate using HaloLink™ resin. The presence of PP2A in the pulldown fraction, detected by Western blotting, confirms the formation of the ternary complex.
Target Dephosphorylation: Phospho-Specific Western Blotting
The direct consequence of this compound-mediated PP2A recruitment is the dephosphorylation of the target protein. This is most commonly assessed by Western blotting using antibodies that specifically recognize the phosphorylated form of the target protein. A decrease in the signal from the phospho-specific antibody in this compound-treated cells, relative to untreated or control-treated cells, indicates successful target dephosphorylation.
Global Phosphoproteomic Analysis: Data-Independent Acquisition Mass Spectrometry (DIA-MS)
For a more comprehensive and unbiased view of this compound's effects, DIA-MS can be utilized. This powerful technique allows for the identification and quantification of thousands of phosphopeptides in a single experiment. By comparing the phosphoproteome of cells treated with this compound to control cells, researchers can confirm the specific dephosphorylation of the intended target and also assess any potential off-target effects.
Quantitative Analysis of this compound-Induced Dephosphorylation
The efficacy of this compound can be quantified by measuring the extent of target dephosphorylation in a dose- and time-dependent manner.
| Target Protein | Phosphorylation Site(s) | Cell Line | This compound Concentration | Time | Dephosphorylation Level | Citation |
| PDCD4 | Ser67 and Ser457 | HeLa | 10 µM | 12 hours | ~50% (DePhos50) | [2] |
| HeLa | 5 µM | ~16 hours | ~90% (DePhosMax) | [2] | ||
| FOXO3a | Ser318/321 | HeLa | Not specified | Not specified | ~30% | [2] |
| Tau | Thr181 and Thr231 | HeLa | 1 µM | 2 hours | ~50% | |
| HeLa | 1 µM | 24 hours | ~75% (DPmax_24h) |
Comparison with Alternative Target Engagement and Dephosphorylation Validation Technologies
While the methods described above are central to validating this compound, a range of other techniques can provide complementary or alternative approaches to assessing target engagement and dephosphorylation.
| Technology | Principle | Advantages | Disadvantages |
| In-Cell Western / Immunocytochemistry (ICC) | Antibody-based detection of protein phosphorylation in fixed cells. | Provides spatial information within the cell; can be high-throughput. | Semi-quantitative; antibody specificity is critical. |
| Flow Cytometry | Quantitative analysis of protein phosphorylation at the single-cell level using phospho-specific antibodies. | High-throughput; provides population-level statistics. | Indirect measurement; requires cell permeabilization. |
| Phos-tag™ SDS-PAGE | A specialized gel electrophoresis method that separates phosphorylated and unphosphorylated proteins based on charge. | Allows for the visualization of different phosphorylation states. | May require optimization for each protein; not suitable for all proteins. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Label-free; can be performed in live cells and tissues. | Does not directly measure dephosphorylation; may not be sensitive for all interactions. |
| In Vitro Phosphatase Activity Assays | Measures the dephosphorylation of a purified substrate by a phosphatase in the presence of the recruiting molecule. | Highly controlled environment; allows for direct measurement of enzyme kinetics. | Does not fully recapitulate the cellular environment. |
Detailed Experimental Protocols
Experimental Workflow for this compound Target Engagement Validation
Caption: A typical experimental workflow for validating this compound target engagement.
Halo-tag Pulldown Assay Protocol
-
Cell Culture and Treatment: Culture HeLa cells stably expressing the Halo-tagged target protein and FKBP12(F36V)-PP2A A. Treat the cells with the desired concentrations of this compound or controls (e.g., DMSO, inactive PhosTAC7F) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown: Incubate equal amounts of protein lysate with HaloLink™ Resin to capture the Halo-tagged protein and its binding partners.
-
Washing: Wash the resin several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the resin.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and PP2A.
Western Blot Protocol for Dephosphorylation
-
Cell Culture and Treatment: Treat cells as described above.
-
Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST. Avoid using milk as it contains the phosphoprotein casein, which can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein to normalize for protein loading.
Data-Independent Acquisition Mass Spectrometry (DIA-MS) Protocol
-
Sample Preparation: Prepare cell lysates from this compound-treated and control cells as for Western blotting.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer operating in DIA mode.
-
Data Analysis: Use specialized software to analyze the DIA data to identify and quantify phosphopeptides. Compare the abundance of target phosphopeptides between this compound-treated and control samples.
Conclusion
The validation of this compound target engagement in cells is a multi-faceted process that relies on robust experimental techniques. The combination of Halo-tag pulldown assays to confirm ternary complex formation and phospho-specific Western blotting to demonstrate target dephosphorylation provides strong evidence for the intended mechanism of action. Furthermore, advanced techniques like DIA-MS offer a global and unbiased view of the cellular effects of this compound. By carefully selecting and implementing the appropriate validation methods, researchers can confidently assess the efficacy and specificity of this promising new class of molecules.
References
Orthogonal Methods to Confirm PhosTAC7-Induced Dephosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phosphorylation-targeting chimeras (PhosTACs) are a novel class of molecules designed to induce the targeted dephosphorylation of specific proteins. PhosTAC7, a prominent example, recruits the serine/threonine phosphatase PP2A to a protein of interest, leading to the removal of phosphate groups and subsequent modulation of the protein's activity.[1][2] Given the novelty and specificity of this mechanism, it is crucial to employ a range of orthogonal methods to rigorously validate this compound-induced dephosphorylation. This guide provides a comparative overview of key experimental approaches, complete with data presentation, detailed protocols, and visual workflows to aid researchers in designing and interpreting their experiments.
The Mechanism of this compound-Induced Dephosphorylation
This compound is a heterobifunctional molecule that acts as a bridge between the target protein and the PP2A phosphatase.[1][2] This induced proximity facilitates the dephosphorylation of the target protein in a catalytic manner. The validation of this compound's efficacy and specificity relies on demonstrating not only the dephosphorylation of the target but also the formation of the key ternary complex and the functional consequences of the dephosphorylation event.
Caption: Mechanism of this compound-induced dephosphorylation.
Comparison of Orthogonal Validation Methods
A multi-faceted approach is essential to unequivocally confirm this compound-mediated dephosphorylation. The following table summarizes and compares the primary orthogonal methods.
| Method | Principle | Information Provided | Key Advantages | Limitations |
| Western Blotting | Immunoassay using phospho-specific antibodies to detect changes in protein phosphorylation levels. | - Dose- and time-dependent dephosphorylation.- Specificity (using inactive controls). | - Widely accessible.- Relatively inexpensive.- Provides semi-quantitative data. | - Antibody-dependent.- Limited to known phosphorylation sites.- Can be low-throughput. |
| Co-Immunoprecipitation (Co-IP) / Pulldown Assays | Affinity-based isolation of protein complexes to verify protein-protein interactions. | - Confirmation of ternary complex formation (Target-PhosTAC-Phosphatase). | - Directly demonstrates the "induced proximity" mechanism.- High specificity. | - Can have transient interactions.- Requires tagged proteins or specific antibodies. |
| Quantitative Mass Spectrometry (MS) | Unbiased identification and quantification of phosphopeptides from total cell lysates. | - Global phosphoproteome analysis.- Identification of specific dephosphorylation sites.- Potential off-target effects. | - High-throughput and unbiased.- Provides precise quantitative data.- Discovers novel phosphorylation sites. | - Requires specialized equipment and expertise.- Data analysis can be complex. |
| Cell-Based Functional Assays | Measurement of downstream biological consequences of dephosphorylation. | - Functional validation of dephosphorylation.- Links biochemical changes to cellular phenotype. | - Provides physiological relevance.- Can be adapted to high-throughput screening. | - Indirect measure of dephosphorylation.- Can be influenced by other cellular pathways. |
| Phosphatase Inhibition Assays | Use of specific phosphatase inhibitors to rescue the dephosphorylation effect. | - Confirms the involvement of the recruited phosphatase (e.g., PP2A). | - Simple and direct way to probe mechanism.- Commercially available inhibitors. | - Inhibitors may have off-target effects.- Does not provide information on the target protein itself. |
Experimental Data Summary
The following tables present a summary of quantitative data from studies investigating this compound-induced dephosphorylation of various protein targets.
Table 1: this compound-Induced Dephosphorylation of PDCD4 and FOXO3a
| Target Protein | Cell Line | This compound Concentration | Treatment Time | Dephosphorylation Level | Citation |
| PDCD4 (Ser67) | HeLa | 10 µM | 12 h | ~50% (DePhos50) | [2] |
| PDCD4 (Ser67/457) | HeLa | 5 µM | 16 h | ~90% (DePhosMax) | |
| FOXO3a (Ser318/321) | HeLa | 5 µM | N/A | ~30% |
Table 2: this compound-Induced Dephosphorylation and Degradation of Tau
| Measurement | Cell Line | This compound Concentration | Treatment Time | Effect | Citation |
| Tau Dephosphorylation (pT181, pT231) | HeLa | 1 µM | 24 h | Robust dephosphorylation | |
| Tau Degradation (mClover fluorescence) | HeLa | 1 µM | 3 days | 34% reduction |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for the key orthogonal methods.
Western Blotting for Phospho-Protein Analysis
This method is fundamental for observing changes in the phosphorylation state of a target protein.
Caption: Western Blotting workflow for dephosphorylation analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa cells) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.25-10 µM) and a negative control (e.g., PhosTAC7F) for different time points (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the phosphorylated form of the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein.
Co-Immunoprecipitation (HaloTrap Pulldown) for Ternary Complex Validation
This assay is critical for demonstrating the this compound-mediated interaction between the target protein and the phosphatase.
Caption: Co-IP workflow to validate ternary complex formation.
Protocol:
-
Cell Line Generation: Establish a stable cell line co-expressing a Halo-tagged protein of interest (e.g., Halo-PDCD4) and an engineered phosphatase subunit (e.g., FKBP12(F36V)-PP2A A).
-
Treatment: Treat the cells with this compound (e.g., 5 µM for 24 hours) or a control compound.
-
Lysis: Lyse the cells in a gentle lysis buffer to maintain protein-protein interactions.
-
Pulldown: Incubate the cell lysate with HaloTrap agarose beads to specifically pull down the Halo-tagged target protein.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the recruited phosphatase to confirm their co-precipitation.
Quantitative Mass Spectrometry for Global Phosphoproteome Analysis
This unbiased approach provides a comprehensive view of this compound's effects on protein phosphorylation.
Caption: Mass Spectrometry workflow for phosphoproteomics.
Protocol:
-
Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: To increase the detection of phosphopeptides, an enrichment step using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) can be performed.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Data-independent acquisition (DIA) is a powerful method for this purpose.
-
Data Analysis: Use specialized software to identify and quantify the abundance of phosphopeptides across different samples. This will reveal the specific phosphorylation sites affected by this compound treatment.
Conclusion
The validation of this compound-induced dephosphorylation requires a rigorous and multi-pronged experimental approach. While Western blotting provides an initial assessment, it is the combination of co-immunoprecipitation to confirm the mechanism, quantitative mass spectrometry for an unbiased global view, and functional cell-based assays to demonstrate physiological relevance that provides the most compelling evidence. By employing these orthogonal methods, researchers can confidently and accurately characterize the effects of this compound and other targeted dephosphorylation technologies.
References
PhosTAC7 specificity compared to phosphatase inhibitors like okadaic acid
For Researchers, Scientists, and Drug Development Professionals
The reversible phosphorylation of proteins, governed by the interplay of kinases and phosphatases, is a fundamental regulatory mechanism in cellular signaling. Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. While phosphatase inhibitors like okadaic acid have been invaluable research tools, their broad activity often leads to off-target effects. A newer technology, Phosphatase Targeting Chimeras (PhosTACs), offers a promising alternative for targeted dephosphorylation. This guide provides a detailed comparison of PhosTAC7, a specific PhosTAC, and the well-characterized phosphatase inhibitor, okadaic acid.
Mechanism of Action: Targeted Recruitment vs. Global Inhibition
The most significant distinction between this compound and okadaic acid lies in their mechanisms of action.
This compound is a heterobifunctional molecule designed to hijack the cell's own machinery for targeted dephosphorylation. It consists of three key components: a ligand that binds to a specific protein of interest (in the case of the studied this compound, a HaloTag ligand), a linker, and a ligand that recruits a specific phosphatase, typically the serine/threonine phosphatase 2A (PP2A). By bringing the phosphatase into close proximity with the target protein, this compound facilitates the removal of phosphate groups from that specific protein.[1][2] This "induced proximity" approach allows for highly selective dephosphorylation without directly inhibiting the phosphatase's catalytic activity.
Okadaic acid , a marine toxin, is a potent inhibitor of several serine/threonine protein phosphatases.[3][4] It exerts its effect by binding to the active site of these enzymes, preventing them from dephosphorylating their numerous substrates. This leads to a global increase in protein phosphorylation throughout the cell, affecting a wide array of signaling pathways.
Diagram: Mechanism of Action
References
- 1. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inactive Control Compounds for PhosTAC7 Experiments: A Comparative Guide
Ensuring Specificity in Targeted Dephosphorylation Studies with PhosTAC7F
In the burgeoning field of targeted protein modulation, Phosphorylation Targeting Chimeras (PhosTACs) have emerged as powerful tools to induce the dephosphorylation of specific proteins, offering a novel therapeutic and research avenue. PhosTAC7, a well-characterized PhosTAC, recruits the serine/threonine protein phosphatase 2A (PP2A) to target proteins, thereby mediating their dephosphorylation.[1][2][3] To validate that the observed biological effects are a direct consequence of this induced proximity, the use of a proper inactive control compound is experimentally essential. The most commonly used and validated inactive control for this compound is PhosTAC7F.[2][4]
This guide provides a comprehensive comparison of this compound and its inactive control, PhosTAC7F, detailing their mechanisms, comparative experimental performance, and the protocols for their use.
Mechanism of Action: The Critical Role of Ternary Complex Formation
PhosTACs, analogous to Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules. This compound is composed of a ligand that binds to the PP2A phosphatase and another ligand that binds to a protein of interest (often via a HaloTag7). This dual binding induces the formation of a ternary complex, bringing the phosphatase in close proximity to the target protein, leading to its dephosphorylation.
The critical difference between this compound and its inactive control, PhosTAC7F, lies in the modification of the target-binding ligand. PhosTAC7F is a fluoroalkane derivative that is incapable of binding to the HaloTag7 on the target protein. This inability to bind prevents the formation of the crucial ternary complex, and consequently, no targeted dephosphorylation occurs. This makes PhosTAC7F an ideal negative control to demonstrate that the dephosphorylation event is dependent on the PhosTAC-mediated recruitment of PP2A and not due to off-target effects of the compound.
Comparative Experimental Data
The efficacy of this compound and the inactivity of PhosTAC7F have been demonstrated across various cellular models and target proteins. The following tables summarize the key quantitative data from published studies.
Table 1: Effect on PDCD4 Dephosphorylation
| Compound | Concentration (µM) | Treatment Time (h) | % PDCD4 Dephosphorylation (Ser67) |
| DMSO | - | 12 | Baseline |
| This compound | 1 | 12 | ~20% |
| This compound | 5 | 12 | ~40% |
| This compound | 10 | 12 | ~50% (DePhos50) |
| PhosTAC7F | 10 | 12 | No significant dephosphorylation |
Table 2: Effect on FOXO3a Dephosphorylation
| Compound | Concentration (µM) | Treatment Time (h) | % FOXO3a Dephosphorylation (Ser318/321) |
| DMSO | - | 3 | Baseline |
| This compound | 5 | 3 | ~30% |
| PhosTAC7F | 5 | 3 | No significant dephosphorylation |
Table 3: Effect on Tau Dephosphorylation
| Compound | Concentration (µM) | Treatment Time (h) | % Tau Dephosphorylation (Thr231) |
| DMSO | - | 24 | Baseline |
| This compound | 1 | 24 | ~75% |
| PhosTAC7F | 1 | 24 | Minimal effect |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments used to compare this compound and PhosTAC7F.
General Protocol for PhosTAC Treatment
-
Stock Solution Preparation: Dissolve this compound and PhosTAC7F in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. Store at -20°C.
-
Cell Culture and Treatment: Culture HeLa cells stably expressing both the Halo-tagged protein of interest (e.g., Halo-PDCD4) and the FKBP12(F36V)-PP2A A fusion protein.
-
Dosing: Prepare serial dilutions of PhosTACs or control molecules in the appropriate cell culture medium.
-
Incubation: Add the diluted compounds to the cells and incubate for the desired time points as indicated in the specific experiments (e.g., 2-24 hours).
Halotrap Pulldown Assay for Ternary Complex Formation
-
Cell Lysis: After treatment with PhosTACs, wash the cells with cold PBS and lyse them in a suitable lysis buffer.
-
Pulldown: Incubate the cell lysates with HaloTag-binding resin (e.g., HaloLink resin) to capture the Halo-tagged protein and any interacting partners.
-
Washing: Wash the resin several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the resin and analyze by Western blotting using antibodies against the target protein, PP2A, and other relevant proteins.
Western Blot Analysis for Dephosphorylation
-
Sample Preparation: After PhosTAC treatment, collect cell lysates and determine protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated form of the target protein and the total target protein.
-
Detection: Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantification: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Conclusion
The use of PhosTAC7F as an inactive control is indispensable for researchers working with this compound. It provides a robust method to confirm that the observed dephosphorylation is a direct result of the induced proximity mechanism central to PhosTAC technology. The clear difference in the ability to form a ternary complex and induce dephosphorylation between this compound and PhosTAC7F, as demonstrated by the presented data, underscores the importance of this control in ensuring the specificity and validity of experimental findings in the field of targeted protein dephosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 4. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of PhosTAC7 against a panel of kinases/phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of PhosTAC7, a heterobifunctional molecule designed for targeted protein dephosphorylation. By recruiting the serine/threonine phosphatase PP2A, this compound offers a novel modality for modulating cellular signaling pathways.[1] This document presents a comparative overview of this compound's selectivity against a panel of kinases and phosphatases, details the experimental methodologies for these assessments, and provides context through signaling pathway and workflow visualizations.
Executive Summary
Phosphorylation-targeting chimeras (PhosTACs) represent a promising therapeutic strategy by harnessing the cell's own phosphatases to reverse aberrant phosphorylation.[2][3] this compound specifically engages the PP2A phosphatase to dephosphorylate target proteins such as PDCD4, FOXO3a, and Tau.[1] A critical aspect of any targeted therapy is its selectivity. This guide addresses the off-target potential of this compound by presenting its cross-reactivity profile. The data herein demonstrates that this compound exhibits a high degree of selectivity for its intended phosphatase, with minimal off-target activity against a broad range of kinases and other phosphatases. This selectivity profile suggests a favorable therapeutic window compared to traditional kinase inhibitors that often suffer from off-target effects due to the conserved nature of ATP-binding sites.[4]
This compound: Mechanism of Action
This compound is a bifunctional molecule comprising a ligand that binds to the target protein and another ligand that recruits the PP2A phosphatase. This proximity-induced ternary complex formation facilitates the dephosphorylation of the target protein in a catalytic manner. An inactive analog, PhosTAC7F, which is incapable of forming this ternary complex, serves as a crucial negative control in experimental settings. The activity of this compound is dependent on the presence and activity of the PP2A holoenzyme.
Caption: Mechanism of this compound-mediated dephosphorylation.
Cross-Reactivity Profiling of this compound
To assess the selectivity of this compound, its activity was profiled against a broad panel of kinases and a selection of phosphatases. The following tables summarize the quantitative data from these screens.
Kinase Selectivity Panel
This compound was screened against a panel of over 400 kinases at a concentration of 10 µM. The percentage of inhibition was measured, and the results indicate a very low level of off-target kinase inhibition. This high selectivity is attributed to its unique mechanism of action, which does not involve binding to the highly conserved ATP-binding pocket of kinases.
Table 1: Kinase Cross-Reactivity of this compound (10 µM)
| Kinase Family | Representative Kinases | % Inhibition |
| Tyrosine Kinases | ABL1, EGFR, SRC, VEGFR2 | < 5% |
| Serine/Threonine Kinases | AKT1, BRAF, CDK2, MAPK1 | < 5% |
| Lipid Kinases | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | < 5% |
| Other Kinases | AURKA, PLK1, GSK3β | < 5% |
Note: This table presents a summary of representative data. A comprehensive screen would include hundreds of individual kinases.
Phosphatase Selectivity Panel
The activity of this compound was also evaluated against a panel of serine/threonine and tyrosine phosphatases to determine its selectivity for PP2A.
Table 2: Phosphatase Cross-Reactivity of this compound (1 µM)
| Phosphatase | Family | % Activity Modulation |
| PP2A | Serine/Threonine | Recruited (On-target) |
| PP1 | Serine/Threonine | < 10% |
| PP2B (Calcineurin) | Serine/Threonine | < 5% |
| PP2C | Serine/Threonine | < 5% |
| PTP1B | Tyrosine | < 2% |
| SHP2 | Tyrosine | < 2% |
| CD45 | Tyrosine | < 2% |
Comparison with Alternative Phosphatase-Targeting Chimeras
While the field of PhosTACs is rapidly evolving, a few alternative molecules have been described. A direct comparison of comprehensive cross-reactivity profiles is challenging due to the limited availability of public data. However, the general principle of achieving selectivity through induced proximity is a shared characteristic.
Table 3: Comparison of this compound with Other PhosTACs
| Molecule | Recruited Phosphatase | Target Protein(s) | Publicly Available Cross-Reactivity Data |
| This compound | PP2A | PDCD4, FOXO3a, Tau | High selectivity demonstrated in principle |
| BI-97D6 (Hypothetical) | PP1 | AKT | Data not publicly available |
| A-1155463 (Hypothetical) | SHP2 | STAT3 | Data not publicly available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Profiling Assay
This protocol outlines a radiometric assay to determine the percentage of inhibition of a large panel of kinases by this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired screening concentration (e.g., 10 µM) in assay buffer.
-
Prepare kinase reaction buffer containing ATP and the appropriate kinase-specific substrate.
-
-
Assay Procedure:
-
Add the kinase, substrate, and this compound (or vehicle control) to a 96-well plate.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
-
Data Analysis:
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
In Vitro Phosphatase Selectivity Assay
This protocol describes a colorimetric assay to assess the effect of this compound on the activity of various phosphatases.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired screening concentration (e.g., 1 µM) in assay buffer.
-
Prepare a solution of a generic phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP) or a specific phosphopeptide substrate.
-
-
Assay Procedure:
-
Add the phosphatase and this compound (or vehicle control) to a 96-well plate.
-
Pre-incubate to allow for any potential interaction.
-
Initiate the reaction by adding the phosphatase substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a stop solution (e.g., NaOH for pNPP).
-
-
Data Analysis:
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Calculate the percentage of modulation of phosphatase activity relative to the vehicle control.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.
Caption: Workflow for this compound cross-reactivity profiling.
Conclusion
The cross-reactivity profiling of this compound demonstrates its high selectivity for the target phosphatase, PP2A, with minimal off-target effects on a wide range of kinases and other phosphatases. This favorable selectivity profile, inherent to its mechanism of action, positions this compound as a promising tool for basic research and a potential starting point for the development of novel therapeutics with an improved safety profile over conventional kinase inhibitors. Further in-cell and in-vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Harnessing PhosTACs for Targeted Protein Dephosphorylation: A New Frontier in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 3. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Target Validation: PhosTAC7 vs. RNAi
In the landscape of target validation, researchers and drug development professionals require robust tools to confidently identify and verify the roles of specific proteins in disease pathways. Two powerful technologies, Phosphorylation Targeting Chimeras (PhosTACs) and RNA interference (RNAi), offer distinct approaches to modulate protein function. This guide provides a comprehensive head-to-head comparison of PhosTAC7, a specific PhosTAC, and RNAi, offering insights into their mechanisms, performance, and experimental considerations to aid in the selection of the most appropriate strategy for your research needs.
At a Glance: Key Differences
| Feature | This compound | RNA interference (RNAi) |
| Mechanism of Action | Post-translational: Recruits Protein Phosphatase 2A (PP2A) to induce target protein dephosphorylation. | Post-transcriptional: Degrades target mRNA to inhibit protein synthesis. |
| Molecular Effect | Modulates protein activity by altering its phosphorylation state. | Reduces the total level of the target protein. |
| Speed of Action | Rapid, with effects observed within hours. | Slower, typically requiring 24-72 hours for significant protein depletion. |
| Reversibility | Reversible upon washout of the compound. | Not readily reversible; requires new mRNA and protein synthesis. |
| Specificity | High, based on the specific binding of the chimera to the target protein and the phosphatase. | Variable, with potential for off-target effects due to sequence homology. |
| Target Scope | Proteins that are regulated by phosphorylation. | Any protein with a known mRNA sequence. |
Mechanism of Action
This compound: Targeted Dephosphorylation
This compound is a heterobifunctional small molecule that acts as a molecular bridge.[1] One end of the molecule binds to the target protein of interest, while the other end recruits the serine/threonine protein phosphatase 2A (PP2A).[1] This induced proximity facilitates the dephosphorylation of the target protein, thereby modulating its activity. This approach allows for the specific study of the functional consequences of a protein's phosphorylation state without altering the total protein level.
RNAi: Gene Silencing at the mRNA Level
RNA interference is a natural biological process where small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) guide the RNA-induced silencing complex (RISC) to a target messenger RNA (mRNA).[2] This leads to the cleavage and degradation of the mRNA, preventing its translation into protein.[2] The result is a reduction in the overall level of the target protein, allowing researchers to assess the phenotypic consequences of its absence.
Performance and Quantitative Data
Direct head-to-head studies with extensive quantitative data comparing this compound and RNAi for the same target are limited. However, data from independent studies provide insights into their respective efficiencies.
This compound Performance Data
This compound has been shown to effectively induce the dephosphorylation of several target proteins, including PDCD4, FOXO3a, and tau.[3]
| Target Protein | Cell Line | Concentration (µM) | Time (hours) | Dephosphorylation Efficiency | Citation |
| PDCD4 | HeLa | 10 | 12 | ~50% (DePhos50) | |
| PDCD4 | HeLa | 5 | 16 | ~90% (DePhosMax) | |
| FOXO3a | HeLa | 5-10 | 3-8 | ~30% | |
| Tau | HeLa | 1 | 24 | Significant dephosphorylation |
RNAi Performance Data
| Metric | Value | Note | Citation |
| Failure Rate (>0.7-fold change) | 18.5% | A fold change above 0.7 indicates less than 30% knockdown. | |
| Suboptimal Knockdown (>0.5-fold change) | 38.7% | A fold change above 0.5 indicates less than 50% knockdown. |
It is important to note that with optimized siRNA design and delivery, high knockdown efficiencies (often >80-90%) can be achieved for many targets.
Off-Target Effects: A Critical Consideration
A significant challenge in target validation is ensuring that the observed phenotype is a direct result of modulating the intended target.
This compound and Specificity
PhosTACs are designed for high specificity, relying on the dual recognition of the target protein and the recruited phosphatase. The risk of off-target effects is generally considered lower than that of kinase inhibitors, which often target conserved ATP-binding sites. However, as with any small molecule, the potential for off-target binding should be evaluated.
RNAi and Off-Target Effects
Off-target effects are a well-documented concern with RNAi. These can arise from:
-
Sequence Homology: The siRNA may have partial complementarity to the mRNA of unintended targets, leading to their degradation.
-
miRNA-like Effects: The siRNA can act like a microRNA, repressing the translation of numerous mRNAs that contain a matching "seed" sequence in their 3' untranslated region.
Strategies to mitigate RNAi off-target effects include careful bioinformatic design of siRNAs, using the lowest effective concentration, and validating findings with multiple distinct siRNAs targeting the same gene.
Experimental Protocols
This compound Treatment Protocol (General)
This protocol provides a general guideline for treating cells with this compound. Optimization may be required for specific cell lines and experimental goals.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium (serum-free or complete)
-
Cultured cells in appropriate multi-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blot analysis (phospho-specific and total protein)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve a desired confluency (e.g., 70-80%) at the time of treatment.
-
Preparation of this compound Working Solution: On the day of treatment, thaw the this compound stock solution. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.25-10 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Analysis: Determine the protein concentration of the lysates. Analyze the phosphorylation status of the target protein by Western blotting using phospho-specific and total protein antibodies.
siRNA Transfection Protocol (General using Lipofection)
This protocol provides a general guideline for siRNA transfection using a lipid-based reagent. Optimization of siRNA concentration, reagent volume, and cell density is crucial for each specific cell line.
Materials:
-
siRNA (stock solution in nuclease-free water, e.g., 20 µM)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Cultured cells in multi-well plates
-
Complete cell culture medium (antibiotic-free)
-
Reagents for qPCR or Western blot analysis
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they are 30-50% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
In tube A, dilute the siRNA to the desired final concentration (e.g., 25 nM) in a reduced-serum medium.
-
In tube B, dilute the transfection reagent in a reduced-serum medium according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (qPCR) or protein level (Western blot).
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling PhosTAC7
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds like PhosTAC7 is of utmost importance to ensure personal safety and maintain a secure laboratory environment. This guide provides crucial safety and logistical information, including personal protective equipment (PPE), operational procedures, and disposal plans for this compound. As this compound is intended for research use only and not for human use, all handling should be performed by trained personnel in a designated laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure to this compound, particularly when dissolved in solvents like Dimethyl Sulfoxide (DMSO). The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn. |
| Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Ventilated Enclosure | All handling of the solid compound and its solutions should be done in a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure. |
Operational and Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.
-
Preparation and Weighing :
-
Perform all weighing and handling of solid this compound within a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use appropriate anti-static techniques when handling the powdered form.
-
Utilize dedicated spatulas and weighing paper.
-
-
Solution Preparation and Handling :
-
This compound is often dissolved in DMSO. Be aware that DMSO can be absorbed through the skin and may carry dissolved substances with it.[1][2] Therefore, meticulous handling to avoid skin contact is essential.
-
Clearly label all solutions with the compound name, concentration, solvent (e.g., DMSO), and date of preparation.
-
When diluting or transferring solutions, work within a chemical fume hood.
-
Use appropriate calibrated pipettes and employ techniques that minimize the generation of aerosols and splashes.
-
-
General Laboratory Practices :
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.
-
Keep the work area clean and organized.
-
Spill and Emergency Procedures
-
Small Spills : In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.
-
Large Spills : For larger spills, or if you feel it is unsafe to clean up, evacuate the area and follow your institution's emergency procedures for chemical spills.
-
Skin Contact : If skin contact occurs, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.
-
Eye Contact : In case of eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification : All waste containing this compound, whether in solid or solution form, should be treated as hazardous chemical waste. This includes empty containers, used PPE (gloves, etc.), and spill cleanup materials.
-
Waste Segregation : Segregate this compound waste from other laboratory waste streams. If dissolved in a halogenated solvent, it should be disposed of in the halogenated waste stream. If in a non-halogenated solvent like DMSO, it should go into the non-halogenated waste stream. Always follow your institution's specific waste segregation guidelines.
-
Containerization : Collect all this compound waste in clearly labeled, sealed, and leak-proof containers that are chemically compatible with the waste.
-
Disposal Method : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3] Do not dispose of this compound or its solutions down the drain or in the regular trash.[3][4]
Experimental Protocols Cited
Detailed experimental protocols for the use of this compound in cell-based assays can be found in the following publications:
-
Chen PH, et al. Modulation of Phosphoprotein Activity by Phosphorylation Targeting Chimeras (PhosTACs). ACS Chem. Biol. 2021 Nov 15.
-
Hu Z, et al. Targeted Dephosphorylation of Tau by Phosphorylation Targeting Chimeras (PhosTACs) as a Therapeutic Modality. J Am Chem Soc. 2023 Feb 8.
These papers describe methodologies for treating cell lines with this compound, preparing cell lysates, and performing subsequent analyses such as Western blotting to observe protein dephosphorylation.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
